2-Amino-2-(pyridin-2-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWDUHWJQCQQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624254 | |
| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724463-80-3 | |
| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 2-Amino-1-(pyridin-2-yl)ethanol from 2-Acetylpyridine
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting commercially available 2-acetylpyridine into the valuable chiral amino alcohol, 2-amino-1-(pyridin-2-yl)ethanol. This molecule is a significant building block in pharmaceutical and agrochemical research, primarily due to its utility as a chiral ligand and intermediate.[1] This document details a reliable two-stage synthetic strategy: the formation of an α-azido ketone intermediate followed by its stereoselective reduction. Each stage is discussed with a focus on reaction mechanisms, optimization of critical parameters, and detailed, field-tested protocols. The guide is designed for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, actionable methodologies.
Introduction and Strategic Overview
The synthesis of chiral β-amino alcohols is a cornerstone of modern medicinal chemistry. The target molecule of this guide, 2-amino-1-(pyridin-2-yl)ethanol, embodies this class of compounds, possessing a pyridinyl moiety that enhances its coordinative properties and biological reactivity.[1] Its applications span from intermediates in the development of therapeutic agents targeting neurological disorders to versatile ligands in asymmetric catalysis.[1]
The transformation of 2-acetylpyridine into 2-amino-1-(pyridin-2-yl)ethanol requires the introduction of an amino group at the α-carbon and the reduction of the ketone functionality. A direct conversion is challenging; therefore, a multi-step approach is necessary. This guide focuses on a highly effective and reproducible two-part strategy:
-
Part I: Synthesis of 2-Azido-1-(pyridin-2-yl)ethan-1-one. This key intermediate is formed by first halogenating the α-position of 2-acetylpyridine, followed by a nucleophilic substitution with an azide source. The azide group serves as a safe and efficient precursor to the primary amine.
-
Part II: Asymmetric Reduction to 2-Amino-1-(pyridin-2-yl)ethanol. The α-azido ketone is reduced to the corresponding azido alcohol, which is then converted to the final amino alcohol product. The critical step is the stereoselective reduction of the ketone, which establishes the final product's chirality. This guide will focus on the well-established Corey-Bakshi-Shibata (CBS) reduction method.
The overall synthetic workflow is depicted below.
Caption: High-level overview of the synthetic pathway.
Part I: Synthesis of the 2-Azido-1-(pyridin-2-yl)ethan-1-one Intermediate
This section details the preparation of the key α-azido ketone intermediate through a two-step sequence.
Step 1: α-Bromination of 2-Acetylpyridine
The initial step involves the regioselective bromination of the methyl group of 2-acetylpyridine. This reaction proceeds via an acid-catalyzed enol formation, which then acts as a nucleophile to attack the bromine.[2][3]
Mechanism Insight: Under acidic conditions (e.g., acetic acid or HBr), the carbonyl oxygen is protonated, which accelerates the tautomerization to the enol form.[4] The electron-rich double bond of the enol then attacks a molecule of elemental bromine (Br₂), leading to the α-brominated ketone and regenerating the acid catalyst. It is crucial to control the stoichiometry and conditions to prevent di-bromination.
Sources
An In-depth Technical Guide to the Reductive Amination Synthesis of 2-Amino-2-(pyridin-2-yl)ethanol
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the synthesis of the crucial pharmaceutical building block, 2-Amino-2-(pyridin-2-yl)ethanol, via reductive amination.
Executive Summary
2-Amino-2-(pyridin-2-yl)ethanol is a vital chiral intermediate in the synthesis of numerous pharmaceutical compounds. Its stereoselective production is paramount for ensuring the efficacy and safety of final drug products. Reductive amination presents a robust and highly efficient method for the synthesis of this key molecule. This whitepaper delves into the mechanistic intricacies of this reaction, provides a detailed and validated experimental protocol, and offers critical insights into process optimization and causality behind experimental choices.
Introduction: The Strategic Importance of 2-Amino-2-(pyridin-2-yl)ethanol
The structural motif of 2-Amino-2-(pyridin-2-yl)ethanol is a cornerstone in the architecture of a wide array of biologically active molecules. The presence of a stereocenter on the carbon atom adjacent to the pyridine ring, bearing both an amino and a hydroxyl group, imparts a three-dimensional complexity that is often essential for specific interactions with biological targets. Consequently, the ability to synthesize this compound with high enantiomeric purity is a critical challenge and a significant area of focus in medicinal chemistry and process development. Reductive amination has emerged as a preferred synthetic route due to its versatility, reliability, and amenability to scale-up.
The Core Mechanism: A Closer Look at Reductive Amination
The synthesis of 2-Amino-2-(pyridin-2-yl)ethanol via reductive amination is a two-stage process that begins with the reaction between 2-pyridinecarboxaldehyde and an amine source, typically ammonia, to form an intermediate imine.[1] This imine is then selectively reduced in situ to yield the desired amino alcohol.
Stage 1: Imine Formation. This initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. The resulting hemiaminal intermediate then undergoes dehydration, often facilitated by a mild acid catalyst, to form the C=N double bond of the imine.
Stage 2: Reduction. A carefully chosen reducing agent is introduced to selectively reduce the imine to the corresponding amine. The choice of reductant is critical to avoid unwanted side reactions, such as the reduction of the pyridine ring or the starting aldehyde.
Figure 1: The reductive amination pathway for the synthesis of 2-Amino-2-(pyridin-2-yl)ethanol.
A Validated Experimental Protocol
This section outlines a detailed and reproducible protocol for the laboratory-scale synthesis of 2-Amino-2-(pyridin-2-yl)ethanol.
Reagents and Equipment
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Purpose |
| 2-Pyridinecarboxaldehyde | 107.11 | 10.71 g | 1.0 | Starting Material |
| Ammonium Acetate | 77.08 | 38.54 g | 5.0 | Ammonia Source & Catalyst |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.54 g | 1.2 | Reducing Agent |
| Methanol (MeOH) | 32.04 | 200 mL | - | Solvent |
| Dichloromethane (DCM) | 84.93 | As needed | - | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying Agent |
Equipment: 500 mL round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, separatory funnel.
Step-by-Step Methodology
-
Imine Formation: In a 500 mL round-bottom flask, dissolve 2-pyridinecarboxaldehyde (10.71 g, 100 mmol) and ammonium acetate (38.54 g, 500 mmol) in methanol (200 mL). Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (4.54 g, 120 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.
-
Work-up:
-
Quench the reaction by carefully adding water (50 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Amino-2-(pyridin-2-yl)ethanol. Further purification can be achieved by column chromatography if necessary.
Figure 2: A step-by-step flowchart of the experimental protocol.
Expert Insights and Causality
-
Ammonium Acetate as a Dual-Function Reagent: The use of ammonium acetate is a strategic choice. It serves as a convenient in-situ source of ammonia for imine formation and the acetate ion acts as a mild Brønsted acid, catalyzing the dehydration of the hemiaminal intermediate. The excess of ammonium acetate helps to drive the equilibrium towards the formation of the imine.
-
The Selectivity of Sodium Borohydride: Sodium borohydride is the preferred reducing agent for this transformation due to its mild reducing power.[2] It readily reduces the imine C=N bond while being unreactive towards the aromatic pyridine ring and the starting aldehyde under the reaction conditions.[3] More potent reducing agents like lithium aluminum hydride would likely lead to over-reduction and a complex mixture of products. Other selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be employed and are known for their high selectivity in reducing imines in the presence of carbonyls.[3][4]
-
Criticality of Temperature Control: The exothermic nature of the borohydride reduction necessitates careful temperature control.[2] Adding the reducing agent at a low temperature (0 °C) mitigates the risk of runaway reactions and minimizes the formation of byproducts that can arise from the reduction of the starting aldehyde before imine formation is complete.
Conclusion
The reductive amination of 2-pyridinecarboxaldehyde provides a direct and efficient pathway to the synthetically valuable 2-Amino-2-(pyridin-2-yl)ethanol. A thorough understanding of the reaction mechanism, coupled with careful control of experimental parameters, is essential for achieving high yields and purity. The protocol and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate, enabling the advancement of new therapeutic agents.
References
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Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]
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Myers, A. G. Chemistry 115: Reductive Amination. Harvard University. [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Amine synthesis by imine reduction. [Link]
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An In-depth Technical Guide to 2-Amino-2-(pyridin-2-yl)ethanol (CAS Number 724463-80-3)
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and diverse applications of 2-Amino-2-(pyridin-2-yl)ethanol, a versatile building block for researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
2-Amino-2-(pyridin-2-yl)ethanol, identified by CAS number 724463-80-3, is a chiral amino alcohol that has garnered significant interest in various scientific fields. Its structure, featuring a pyridine ring, an amino group, and a hydroxyl group, imparts a unique combination of properties that make it a valuable intermediate in medicinal chemistry, catalysis, and materials science.[1][2] The presence of a chiral center at the carbon atom bonded to the amino and hydroxyl groups means that it exists as (R) and (S) enantiomers, a critical consideration for its biological applications.[2]
Physicochemical Properties
The physicochemical properties of 2-Amino-2-(pyridin-2-yl)ethanol are summarized in the table below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 724463-80-3 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Boiling Point | 307.1 °C at 760 mmHg | [3] |
| pKa (Amino Group) | ~9-10 | [2] |
| pKa (Pyridine Nitrogen) | ~5.2 | [2] |
| Solubility | Soluble in water and polar organic solvents | [2] |
Synthesis and Methodologies
The synthesis of 2-Amino-2-(pyridin-2-yl)ethanol can be achieved through various established chemical transformations. The choice of synthetic route often depends on the desired stereochemistry and the scale of the reaction.
General Synthetic Approaches
Common methods for the synthesis of 2-Amino-2-(pyridin-2-yl)ethanol include:
-
Reductive Amination: This is a widely used method that involves the reaction of a suitable ketone precursor with an amine in the presence of a reducing agent.[2]
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions can be employed to form the carbon-carbon or carbon-nitrogen bonds necessary to construct the target molecule.[2]
-
Enantioselective Synthesis: For applications where a specific enantiomer is required, asymmetric synthesis strategies are employed. One such approach is the enantioselective reduction of a corresponding ketone using a chiral catalyst. A notable method involves the use of lithium borohydride modified with N,N'-dibenzoylcystine to achieve the synthesis of the (R)-enantiomer.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 2-Amino-2-(pyridin-2-yl)ethanol, highlighting key stages from starting materials to the purified product.
Caption: A generalized workflow for the synthesis of 2-Amino-2-(pyridin-2-yl)ethanol.
Applications and Areas of Research
The unique structural features of 2-Amino-2-(pyridin-2-yl)ethanol make it a valuable molecule in several areas of research and development.
Medicinal Chemistry and Drug Discovery
This compound is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its ability to interact with biological systems is attributed to the presence of the pyridine ring and the amino and hydroxyl functional groups.
Derivatives of 2-Amino-2-(pyridin-2-yl)ethanol have been investigated as inhibitors of various enzymes. A significant area of research is its potential to inhibit 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells.[4] The inhibition of 11β-HSD1 is a promising therapeutic strategy for managing metabolic disorders such as type 2 diabetes.[4][5]
The proposed mechanism of inhibition involves the binding of the 2-Amino-2-(pyridin-2-yl)ethanol moiety to the active site of the 11β-HSD1 enzyme, thereby preventing the binding of its natural substrate. The following diagram illustrates the role of 11β-HSD1 and the impact of its inhibition.
Caption: Inhibition of 11β-HSD1 by a 2-Amino-2-(pyridin-2-yl)ethanol derivative.
The structural motif of 2-Amino-2-(pyridin-2-yl)ethanol is also found in compounds designed to act as ligands for G protein-coupled receptors (GPCRs).[2] GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are important drug targets. The pyridine and amino groups can participate in key interactions with the receptor's binding pocket.
Materials Science
The versatility of 2-Amino-2-(pyridin-2-yl)ethanol extends to materials science, where it serves as a precursor for novel materials.
It can be used in the synthesis of ionic liquids, which are salts with low melting points that exhibit unique properties such as high thermal stability and ionic conductivity.[2]
The compound's ability to act as a ligand allows for its incorporation into metal-organic frameworks (MOFs).[2] MOFs are porous materials with applications in gas storage, separation, and catalysis. The amino and pyridine functionalities can coordinate with metal ions to form these highly structured materials.
Catalysis
Transition metal complexes of 2-Amino-2-(pyridin-2-yl)ethanol and its derivatives are being explored for their catalytic properties in various organic transformations.[2] The chiral nature of the ligand can be exploited for asymmetric catalysis.
Suppliers
2-Amino-2-(pyridin-2-yl)ethanol is commercially available from several chemical suppliers. When sourcing this compound, it is essential to consider the purity and, if required, the specific enantiomeric form.
| Supplier | Purity | Notes |
| Synblock | ≥ 98% | Provides NMR, HPLC, and LC-MS data.[3] |
| BLDpharm | - | Offers the (R)-enantiomer (CAS 160821-26-1). |
| Santa Cruz Biotechnology | - | For research use only.[6] |
| Chem-Impex | ≥ 95% (NMR) | [1] |
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-Amino-2-(pyridin-2-yl)ethanol. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. General safety measures include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation, ingestion, and skin contact.
Conclusion
2-Amino-2-(pyridin-2-yl)ethanol is a valuable and versatile chemical compound with a growing number of applications in diverse scientific disciplines. Its unique structural features and chirality make it an important building block in the development of new pharmaceuticals, advanced materials, and catalysts. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers and scientists in the field.
References
-
Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol. Retrieved January 24, 2026, from [Link]
- Hakimi, M., et al. (2019). Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with CuII and CdII along with docking studies. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 7), 896-907.
- Rosenstock, J., et al. (2010). 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus. Diabetes, Obesity and Metabolism, 12(11), 947-955.
- Soai, K., Niwa, S., & Kobayashi, T. (1987). Asymmetric Synthesis of Pyridylethanols and Amino Alcohols by Enantioselective Reduction with Lithium Borohydride Modified with N,N′-Dibenzoylcystine.
-
PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved January 24, 2026, from [Link]
- Tannin, G. M., et al. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Molecules, 26(2), 374.
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- 6. scbt.com [scbt.com]
An In-depth Technical Guide to 2-Amino-2-(pyridin-2-yl)ethanol and Its Derivatives
Introduction: A Versatile Chiral Building Block in Modern Drug Discovery
2-Amino-2-(pyridin-2-yl)ethanol is a chiral amino alcohol that has garnered significant interest within the pharmaceutical and chemical research sectors. Its unique structural scaffold, featuring a pyridine ring, a chiral center, and both amino and hydroxyl functional groups, makes it a highly versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of 2-Amino-2-(pyridin-2-yl)ethanol, including its chemical identity, physicochemical properties, synthesis methodologies, and its burgeoning applications in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders. We will also delve into the critical aspects of its handling and safety. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the potential of this valuable synthetic intermediate.
I. Chemical Identity and Nomenclature
A clear and unambiguous identification of a chemical entity is paramount for scientific rigor. 2-Amino-2-(pyridin-2-yl)ethanol and its related isomers are often subject to varied nomenclature in literature and commercial catalogs. This section aims to provide a definitive guide to its names, synonyms, and registry numbers.
Table 1: Alternative Names and Chemical Identifiers for 2-Amino-2-(pyridin-2-yl)ethanol and Its Isomer
| Systematic Name | Synonyms | Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-2-(pyridin-2-yl)ethanol | 2-(2-amino-1-hydroxyethyl)pyridine, 2-hydroxy-2-(pyridin-2-yl)ethylamine | Racemic | 724463-80-3[1][2] | C₇H₁₀N₂O | 138.17[1][2] |
| (R)-2-Amino-2-(pyridin-2-yl)ethanol | (R)-2-(2-amino-1-hydroxyethyl)pyridine | (R)-enantiomer | 160821-26-1 | C₇H₁₀N₂O | 138.17 |
| (S)-2-Amino-2-(pyridin-2-yl)ethanol | (S)-2-(2-amino-1-hydroxyethyl)pyridine | (S)-enantiomer | N/A | C₇H₁₀N₂O | 138.17 |
| 2-Amino-1-(pyridin-2-yl)ethanol | 2-(1-Amino-2-hydroxyethyl)pyridine | Structural Isomer | 89943-14-6[3][4] | C₇H₁₀N₂O | 138.13[3] |
II. Physicochemical and Spectroscopic Properties
Understanding the physical and spectral characteristics of 2-Amino-2-(pyridin-2-yl)ethanol is crucial for its application in synthesis and analysis.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [2] |
| Boiling Point | 307.1 °C at 760 mmHg | [1] |
| Storage Conditions | 2-8°C, Inert Gas |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, a methine proton at the chiral center, diastereotopic methylene protons adjacent to the hydroxyl group, and broad signals for the amine and hydroxyl protons which are exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons (typically in the range of 120-160 ppm), a signal for the chiral carbon bearing the amino and hydroxyl groups (around 50-80 ppm), and a signal for the methylene carbon (around 50-80 ppm).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for O-H and N-H stretching (broad band in the region of 3200-3600 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (138.17 g/mol ) and characteristic fragmentation patterns.
III. Synthesis Methodologies
The synthesis of 2-Amino-2-(pyridin-2-yl)ethanol can be approached through several routes. The choice of method often depends on the desired stereochemistry, scale, and available starting materials.
General Synthetic Approaches:
-
Reductive Amination: A common method involves the reductive amination of a suitable keto-precursor, such as 2-(aminoacetyl)pyridine. This approach can be adapted for enantioselective synthesis by using chiral reducing agents or catalysts.[5]
-
From 2-Acetylpyridine: A plausible and frequently utilized strategy in medicinal chemistry for analogous structures involves the conversion of 2-acetylpyridine. This can be achieved through a multi-step process, for instance, by first forming an oxime or a related derivative, followed by reduction of both the C=N and carbonyl functionalities.
-
Microreactor Technology: For a more controlled and efficient synthesis, microreactor technology has been explored.[5] This method allows for precise control over reaction parameters, leading to improved yields and safety, particularly for reactions that are highly exothermic or involve hazardous reagents.
Illustrative Experimental Protocol: Synthesis of Racemic 2-Amino-2-(pyridin-2-yl)ethanol
The following is a generalized, illustrative protocol based on common organic synthesis techniques for similar compounds. Note: This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Reaction Scheme:
A conceptual reaction pathway.
Step 1: Oximation of 2-Acetylpyridine
-
To a stirred solution of 2-acetylpyridine in a suitable solvent (e.g., ethanol/water mixture), add sodium nitrite (NaNO₂) portion-wise at a low temperature (e.g., 0-5 °C).
-
Slowly add hydrochloric acid (HCl) dropwise while maintaining the low temperature.
-
Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by neutralizing the acid and extracting the product with an organic solvent.
-
Purify the resulting oxime intermediate by recrystallization or column chromatography.
Step 2: Reduction of the Oxime
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and slowly add a solution of the oxime from Step 1 in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction at 0 °C by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product, 2-Amino-2-(pyridin-2-yl)ethanol, by column chromatography on silica gel.
IV. Applications in Drug Discovery and Development
The structural motifs present in 2-Amino-2-(pyridin-2-yl)ethanol make it a valuable precursor for a range of pharmacologically active compounds.
Central Nervous System (CNS) Disorders:
The pyridine moiety is a common feature in many CNS-active drugs. The chiral amino alcohol functionality allows for the introduction of diverse substituents to modulate properties such as receptor binding, solubility, and metabolic stability. The (R)-enantiomer, in particular, is utilized as a chiral building block for drugs targeting CNS disorders.
Enzyme Inhibition:
Derivatives of 2-Amino-2-(pyridin-2-yl)ethanol have shown potential as enzyme inhibitors. For instance, they have been investigated for their ability to inhibit 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and cognitive disorders.[5]
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- 5. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]
A Comprehensive Technical Guide to the Stability and Storage of 2-Amino-2-(pyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(pyridin-2-yl)ethanol is a versatile heterocyclic compound of significant interest in pharmaceutical and chemical research. Its unique structure, featuring a pyridine ring, a chiral center, an amino group, and a primary alcohol, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1][2] In the pharmaceutical industry, it serves as a key intermediate in the development of drugs targeting neurological disorders.[1] Its utility also extends to agrochemical synthesis and material science.[1] Given its role as a critical precursor, ensuring the chemical integrity and stability of 2-Amino-2-(pyridin-2-yl)ethanol is paramount for reproducible experimental outcomes and the quality of downstream products.
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Amino-2-(pyridin-2-yl)ethanol. We will delve into its physicochemical properties, potential degradation pathways, and the critical environmental factors that influence its shelf life. Furthermore, this guide outlines robust methodologies for stability assessment and provides evidence-based recommendations for handling and storage to maintain its purity and potency.
Physicochemical Properties and Intrinsic Stability
Understanding the inherent chemical nature of 2-Amino-2-(pyridin-2-yl)ethanol is fundamental to appreciating its stability profile.
| Property | Value | Source |
| Chemical Name | 2-Amino-2-(pyridin-2-yl)ethanol | - |
| Synonyms | 2-(2-Amino-1-hydroxyethyl)pyridine, 2-Hydroxy-2-(pyridin-2-yl)ethylamine | [1] |
| CAS Number | 724463-80-3 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [2][3] |
| Molecular Weight | 138.17 g/mol | [2][3] |
| Appearance | Pale yellow solid | [1] |
| Boiling Point | 307.1°C at 760 mmHg | [2][3] |
The molecule's relatively high boiling point suggests strong intermolecular forces, primarily due to hydrogen bonding facilitated by the amino and hydroxyl groups.[2] This inherent intermolecular attraction contributes to its solid state at room temperature. The thermal stability of 2-Amino-2-(pyridin-2-yl)ethanol is considered moderate under normal conditions, with decomposition processes potentially occurring at temperatures exceeding 250°C.[2]
The presence of an amino group, a hydroxyl group, and a pyridine ring suggests potential susceptibility to various degradation mechanisms, including oxidation, and reactions with atmospheric components.
Factors Influencing Stability and Potential Degradation Pathways
The stability of 2-Amino-2-(pyridin-2-yl)ethanol is not absolute and can be compromised by several environmental factors. Understanding these factors is crucial for establishing appropriate storage and handling protocols.
Temperature
While possessing moderate thermal stability, prolonged exposure to elevated temperatures can accelerate degradation.[2] Thermal stress can lead to dehydration, deamination, or more complex decomposition reactions. For long-term storage, maintaining a cool environment is essential to minimize the rate of any potential degradation reactions. Some suppliers recommend storage at 0-8°C.[1]
Humidity
Given the hygroscopic nature of many amino alcohols, moisture is a significant concern. The presence of water can facilitate hydrolytic degradation or act as a medium for other reactants. It is imperative to store the compound in a dry, sealed environment to prevent moisture absorption.[3][4]
Oxidation
The amino and hydroxyl groups in the molecule can be susceptible to oxidation, especially in the presence of atmospheric oxygen, light, or trace metal impurities. Oxidative degradation can lead to the formation of colored impurities and a decrease in the purity of the material. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
Light
The following diagram illustrates the key environmental factors that can impact the stability of 2-Amino-2-(pyridin-2-yl)ethanol.
Caption: Key environmental factors affecting the stability of 2-Amino-2-(pyridin-2-yl)ethanol.
Recommended Storage and Handling Conditions
Based on the physicochemical properties and potential instabilities, the following storage and handling conditions are recommended to ensure the long-term integrity of 2-Amino-2-(pyridin-2-yl)ethanol:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[6] Long-term storage at 0-8°C is advisable.[1] | To minimize thermal degradation and slow down reaction kinetics. |
| Atmosphere | Store in a tightly-closed container,[4][6][7] preferably in a dry and well-ventilated place.[6][7] Consider storage under an inert gas (e.g., nitrogen or argon). | To protect from moisture and atmospheric oxygen, thereby preventing hydrolysis and oxidation. |
| Light | Store in a light-resistant container. | To prevent potential photodegradation. |
| Container | Use a well-sealed, appropriate container.[4][7] Containers that have been opened should be carefully resealed and kept upright to prevent leakage.[6] | To prevent contamination and exposure to the atmosphere. |
| Handling | Handle in accordance with good industrial hygiene and safety practices.[6] Avoid contact with skin, eyes, and personal clothing.[7] Wash hands thoroughly after handling.[7] | To ensure personnel safety and prevent contamination of the material. |
Stability-Indicating Analytical Methodologies
A robust stability testing program is essential to monitor the purity of 2-Amino-2-(pyridin-2-yl)ethanol over time. This involves the use of validated stability-indicating analytical methods that can separate the intact compound from its potential degradation products.
Forced Degradation Studies
To develop and validate a stability-indicating method, forced degradation (stress testing) studies are indispensable. These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 2-Amino-2-(pyridin-2-yl)ethanol in a suitable solvent (e.g., methanol or acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
The following workflow diagram illustrates the process of a forced degradation study.
Sources
Methodological & Application
Application Notes and Protocols: 2-Amino-2-(pyridin-2-yl)ethanol in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Pyridyl Amino Alcohol Scaffold
2-Amino-2-(pyridin-2-yl)ethanol is a bifunctional organic molecule featuring a pyridine ring, a chiral center (at C2), an amino group, and a hydroxyl group. This unique combination of functionalities makes it a highly versatile and valuable ligand in the field of asymmetric catalysis. The pyridine nitrogen and the amino group can act as a bidentate N,N-ligand, while the hydroxyl group can also participate in coordination or act as a proton shuttle, influencing the stereochemical outcome of catalytic transformations. Its structural features suggest significant potential in creating chiral environments around a metal center, making it a prime candidate for catalyzing enantioselective reactions.
This guide provides an in-depth exploration of the catalytic applications of 2-Amino-2-(pyridin-2-yl)ethanol, with a focus on asymmetric transfer hydrogenation and the Henry reaction. We will delve into the mechanistic rationale for its use and provide detailed, field-proven protocols to enable researchers to effectively utilize this promising ligand in their work.
Core Catalytic Applications
The primary catalytic utility of 2-Amino-2-(pyridin-2-yl)ethanol lies in its role as a chiral ligand for transition metals such as ruthenium and copper. The resulting metal complexes are effective catalysts for a range of asymmetric transformations.
Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a powerful technique for the synthesis of chiral secondary alcohols from prochiral ketones.[1] The use of chiral ligands is paramount in achieving high enantioselectivity. Ruthenium complexes of chiral amino alcohols have been shown to be particularly effective for this transformation.[1][2]
Mechanism of Action: The catalytic cycle is believed to involve the formation of a ruthenium hydride species. The chiral ligand, 2-Amino-2-(pyridin-2-yl)ethanol, coordinates to the ruthenium center, creating a chiral pocket. The transfer of a hydride from the hydrogen donor (e.g., isopropanol or a formic acid/triethylamine azeotrope) to the ketone is mediated by the chiral ruthenium complex, leading to the preferential formation of one enantiomer of the alcohol.[2] The amino group of the ligand plays a crucial role in the catalytic cycle, participating in the deprotonation/protonation steps.
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Enantioselective Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric versions of this reaction is of great interest as the resulting β-nitro alcohols are versatile synthetic intermediates that can be readily converted to β-amino alcohols and α-hydroxy carboxylic acids.[3] Copper(II) complexes with chiral amino alcohol ligands have emerged as effective catalysts for the enantioselective Henry reaction.[4][5][6]
Mechanism of Action: The chiral copper(II)-2-Amino-2-(pyridin-2-yl)ethanol complex acts as a Lewis acid, coordinating to both the nitroalkane and the aldehyde. This coordination brings the reactants into close proximity within a chiral environment, facilitating the enantioselective addition of the nitronate to the aldehyde. The specific geometry of the copper complex, dictated by the chiral ligand, determines the facial selectivity of the attack on the aldehyde.[7]
Caption: Workflow for the Cu-catalyzed asymmetric Henry reaction.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, may be necessary for specific substrates.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of ketones using chiral β-amino alcohol ligands.[1]
Materials:
-
(S)- or (R)-2-Amino-2-(pyridin-2-yl)ethanol (chiral ligand)
-
[RuCl₂(p-cymene)]₂ (ruthenium precursor)
-
Acetophenone (substrate)
-
Isopropanol (i-PrOH, anhydrous) (hydrogen donor and solvent)
-
Potassium hydroxide (KOH) or Sodium isopropoxide (NaOiPr) (base)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Pre-formation:
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the chiral ligand (S)- or (R)-2-Amino-2-(pyridin-2-yl)ethanol (0.011 mmol, 2.2 mol% ligand).
-
Add anhydrous isopropanol (2.0 mL).
-
Stir the mixture at 80 °C for 20 minutes. A color change should be observed, indicating the formation of the catalyst complex.
-
-
Transfer Hydrogenation Reaction:
-
Cool the catalyst solution to room temperature.
-
In a separate Schlenk flask, dissolve acetophenone (0.5 mmol) in anhydrous isopropanol (3.0 mL).
-
Add the substrate solution to the pre-formed catalyst solution.
-
Initiate the reaction by adding a 0.1 M solution of KOH or NaOiPr in isopropanol (0.1 mL, 0.01 mmol, 2 mol% base).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction with a few drops of water.
-
Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Determine the conversion by ¹H NMR or GC analysis of the crude product.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Quantitative Data (Representative for similar systems):
| Ligand Type | Substrate | Conversion (%) | ee (%) | Reference |
| Chiral β-Amino Alcohol | Acetophenone | >95 | up to 82 | [1] |
Protocol 2: Copper-Catalyzed Asymmetric Henry Reaction
This protocol is based on established methods for the copper-catalyzed asymmetric Henry reaction using chiral amino alcohol ligands.[4][5]
Materials:
-
(S)- or (R)-2-Amino-2-(pyridin-2-yl)ethanol (chiral ligand)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Benzaldehyde (substrate)
-
Nitromethane (reactant)
-
Ethanol (EtOH) or Isopropanol (i-PrOH) (solvent)
-
N,N-Diisopropylethylamine (DIPEA) (base, optional)
-
Standard laboratory glassware
Procedure:
-
Catalyst Formation:
-
In a round-bottom flask, add Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and the chiral ligand (S)- or (R)-2-Amino-2-(pyridin-2-yl)ethanol (0.055 mmol, 5.5 mol%).
-
Add ethanol (1.5 mL) and stir the mixture at room temperature for 1 hour. A colored solution, typically blue or green, should form, indicating complexation.
-
-
Henry Reaction:
-
To the catalyst solution, add benzaldehyde (1.0 mmol).
-
Add nitromethane (2.0 mmol, 2 equivalents).
-
If required, add DIPEA (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the yield of the purified β-nitro alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Quantitative Data (Representative for similar systems):
| Ligand Type | Aldehyde | Yield (%) | ee (%) | Reference |
| Chiral Amino Alcohol | Benzaldehyde | up to 97 | up to 98 | [6] |
Conclusion and Future Outlook
2-Amino-2-(pyridin-2-yl)ethanol represents a promising and accessible chiral ligand for asymmetric catalysis. Its straightforward coordination chemistry with transition metals like ruthenium and copper opens avenues for the development of efficient catalytic systems for key organic transformations. The protocols provided herein serve as a robust starting point for researchers to explore the catalytic potential of this ligand. Future research may focus on immobilizing these catalysts on solid supports for enhanced recyclability and exploring a broader range of substrates and reaction types. The continued investigation into ligands of this class will undoubtedly contribute to the advancement of synthetic organic chemistry and the efficient production of chiral molecules for the pharmaceutical and agrochemical industries.
References
-
Some chiral β-amino alcohols have been evaluated as potential ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines in isopropyl alcohol. Available at: [Link]
-
Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Available at: [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Available at: [Link]
-
Asymmetric Copper(I)-Catalyzed Henry Reaction with an Aminoindanol-Derived Bisoxazolidine Ligand. Available at: [Link]
-
Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. Available at: [Link]
-
Synthesis of substituted pyridines using γ‐amino alcohols. Conditions. Available at: [Link]
-
Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. Available at: [Link]
-
Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Available at: [Link]
-
Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Available at: [Link]
-
Development of novel catalysts for selective amination of alcohols. Available at: [Link]
-
Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Available at: [Link]
-
Chiral Amino Acids-Derived Catalysts and Ligands. Available at: [Link]
-
Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Available at: [Link]
-
Enantioselective Synthesis of (2-pyridyl)alanines via Catalytic Hydrogenation and Application to the Synthesis of L-azatyrosine. Available at: [Link]
-
Asymmetric Henry reaction catalyzed by Cu(II)-based chiral amino alcohol complexes with C2-symmetry. Available at: [Link]
-
New enantioselective catalysts based on chiral amino alcohols. Available at: [Link]
-
Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Available at: [Link]
-
Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Available at: [Link]
-
Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones : Mechanism and Origin of Enantioselectivity. Available at: [Link]
-
Structure-Activity Relationship Studies of Supported Metal Catalysts for Benzyl Alcohol Oxidation and Propane Dehydrogenation. Available at: [Link]
-
AMINO ACID FUNCTIONALIZED FULLERENOLS: SYNTHESIS AND APPLICATIONS IN ENZYME MIMICRY AND ORGANOCATALYSIS. Available at: [Link]
Sources
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- 2. Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones : Mechanism and Origin of Enantioselectivity [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds [mdpi.com]
- 5. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of Novel Functionalized Ionic Liquids from 2-Amino-2-(pyridin-2-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pioneering Novel Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and tunable solvating capabilities.[1][2] These characteristics make them highly attractive as "green" solvents and functional materials in a vast array of applications, including catalysis, electrochemistry, and materials science.[1][3] The properties of an ionic liquid are determined by the structure of its constituent cation and anion, allowing for the design of task-specific ILs through targeted synthesis.[4]
This application note details a proposed synthetic route for a new class of functionalized pyridinium ionic liquids derived from 2-Amino-2-(pyridin-2-yl)ethanol. This precursor is particularly interesting due to the presence of a primary amine and a hydroxyl group, which can impart specific functionalities and potential for further chemical modification in the resulting ionic liquid. Such amino-functionalized ILs have shown significant promise in applications like CO2 capture.[5][6][7]
Proposed Synthetic Pathway
The synthesis is proposed to proceed in two main stages:
-
N-Alkylation (Quaternization): The pyridine nitrogen of 2-Amino-2-(pyridin-2-yl)ethanol is alkylated using an alkyl halide (e.g., a haloalkane) to form a pyridinium halide salt. This reaction is a standard method for the synthesis of pyridinium salts.[11][12][13]
-
Anion Metathesis (Anion Exchange): The halide anion of the pyridinium salt is exchanged for a different anion to generate the final ionic liquid. This step is crucial for tuning the physicochemical properties of the IL.[14][15][16]
The overall proposed reaction scheme is presented below:
Caption: Proposed two-step synthesis of a functionalized ionic liquid.
Experimental Protocols
Materials and Equipment
Reagents:
-
2-Amino-2-(pyridin-2-yl)ethanol (≥98%)
-
Alkyl Halide (e.g., Bromoethane, ≥98%)
-
Anhydrous Acetonitrile (or other suitable polar aprotic solvent)
-
Anion source (e.g., Lithium bis(trifluoromethylsulfonyl)imide - LiNTf₂, ≥99%)
-
Deionized water
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Step 1: Quaternization of 2-Amino-2-(pyridin-2-yl)ethanol
This protocol describes the N-alkylation of the pyridine ring. The choice of alkyl halide will determine the alkyl chain on the resulting pyridinium cation.
Protocol:
-
In a 250 mL round-bottom flask, dissolve 2-Amino-2-(pyridin-2-yl)ethanol (e.g., 0.1 mol) in anhydrous acetonitrile (100 mL).
-
Add the alkyl halide (e.g., bromoethane, 0.12 mol, 1.2 equivalents) to the solution.[12]
-
Fit the flask with a reflux condenser and stir the mixture at a controlled temperature (e.g., 60-80°C) for 24-48 hours. The reaction progress can be monitored by TLC or NMR.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold diethyl ether (3 x 30 mL).[12]
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting crude product with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the intermediate pyridinium halide salt.
Causality behind Experimental Choices:
-
Solvent: Anhydrous acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction between the pyridine and the alkyl halide.
-
Excess Alkyl Halide: A slight excess of the alkyl halide is used to ensure complete conversion of the starting material.[11]
-
Temperature: Heating the reaction mixture increases the rate of quaternization. The temperature should be chosen to be below the boiling point of the solvent and alkyl halide.
-
Washing: Diethyl ether is used for washing as the pyridinium salt is typically insoluble in it, while the starting materials are more soluble.
Step 2: Anion Exchange (Metathesis)
This protocol outlines the exchange of the halide anion for a different anion, in this case, bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).
Protocol:
-
Dissolve the dried pyridinium halide salt (e.g., 0.08 mol) in deionized water (100 mL).
-
In a separate beaker, dissolve the anion source (e.g., LiNTf₂, 0.088 mol, 1.1 equivalents) in a minimal amount of deionized water.
-
Slowly add the aqueous solution of the anion source to the stirred solution of the pyridinium halide salt at room temperature.[17]
-
A precipitate or an immiscible liquid layer of the desired ionic liquid should form.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (3 x 50 mL) to remove any remaining inorganic salts.[17]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 70°C) for at least 24 hours to remove any residual water and solvent.[18]
Causality behind Experimental Choices:
-
Solvent: The anion exchange is typically performed in water where the starting salts are soluble, and the resulting ionic liquid is often hydrophobic, facilitating its separation.
-
Extraction: Dichloromethane is a common solvent for extracting hydrophobic ionic liquids from aqueous solutions.
-
Washing with Water: This step is crucial to ensure the removal of the halide salt byproduct (e.g., LiBr), which is water-soluble.
-
Drying: Thorough drying under vacuum is essential as residual water can significantly affect the physicochemical properties of the ionic liquid.
Caption: Detailed workflow for the synthesis of the functionalized ionic liquid.
Characterization
The structure and purity of the synthesized ionic liquids should be confirmed using standard analytical techniques.[8][19]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Shifts in the signals of the pyridine ring protons to a lower field upon quaternization. Appearance of new signals corresponding to the alkyl group protons. Integration of signals should match the expected proton ratios.[2][11][12] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Shifts in the signals of the pyridine ring carbons upon quaternization. Appearance of new signals for the alkyl group carbons. |
| FT-IR | Identification of functional groups. | Characteristic peaks for O-H and N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and pyridinium ring vibrations. The spectrum of the final IL will also show characteristic peaks for the anion (e.g., S=O and C-F stretches for [NTf₂]⁻).[20] |
| Mass Spectrometry (ESI-MS) | Confirmation of the cation and anion masses. | Positive ion mode should show a peak corresponding to the mass of the pyridinium cation. Negative ion mode should show a peak for the anion. |
Potential Applications
The presence of amino and hydroxyl groups on the cation of these novel ionic liquids opens up a range of potential applications:
-
CO₂ Capture: The primary amine group can reversibly react with CO₂, making these ILs potential high-capacity absorbents for post-combustion carbon capture.[6][7]
-
Catalysis: The functional groups can act as catalytic sites or as ligands for metal catalysts.
-
Biomolecule Solvents: The hydroxyl group may enhance the ability of the IL to dissolve and stabilize biomolecules like cellulose or proteins.
-
Functionalized Materials: These ILs can be used as precursors for the synthesis of poly(ionic liquid)s or for the functionalization of surfaces and nanoparticles.[3]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Alkyl halides can be toxic and volatile; handle with care.
-
Some ionic liquids and their precursors may be irritants. Avoid skin and eye contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- A Review on Ionic Liquids in the Design of Carbon-Based Materials for Environmental Contaminant Removal. MDPI.
- Poly(vinyl pyridine)
- Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. PMC - NIH.
- Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions. Journal of the American Chemical Society.
- Incorporation of Amino Acid-Functionalized Ionic Liquids into Highly Porous MOF-177 to Improve the Post-Combustion CO2 Capture Capacity. MDPI.
- Process for preparing ionic liquids by anion exchange.
- Imidazolium ionic liquids: A simple anion exchange protocol.
- Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl iodides. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
- FTIR spectra of pyridinium-based ionic liquids [HPyr][Br], [HPyr][TFA],...
- Synthesis of ester-functionalized pyridinium ionic liquids.
- Synthesis of novel amino-functionalized ionic liquids and their application in carbon dioxide capture. RSC Publishing.
- Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. PMC - NIH.
- Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective w
- Quantitative Quaternization of Poly(4-Vinyl Pyridine).
- Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions.
- Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. Semantic Scholar.
- Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
- Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality.
- Functionized Ionic Liquids. YouTube.
- Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Turkish Journal of Chemistry.
- 1 H-NMR spectra of different pyridinium ionic liquids a) IL1, b) IL2, and c) IL3 (using.
- Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions. Journal of the American Chemical Society.
- Amine-functionalized amino acid-based ionic liquids as efficient and high-capacity absorbents for CO(2). PubMed.
- Quaternization of Pyrazine, Pyridazine, and Pyrimidine with Alkyl and Polyfluoroalkyl Halides: Formation of Low Melting Salts.
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- 4. youtube.com [youtube.com]
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- 6. Synthesis of novel amino-functionalized ionic liquids and their application in carbon dioxide capture - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. US9090567B2 - Process for preparing ionic liquids by anion exchange - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water– ionic liquid extraction ( EWILE ), an eco-friendly va ... - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC17799D [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis and Evaluation of a Copper(II)-2-Amino-2-(pyridin-2-yl)ethanol Complex for Drug Development
Introduction: The Expanding Role of Metal Complexes in Modern Therapeutics
The intersection of inorganic chemistry and medicine has yielded significant breakthroughs in therapeutic agent design. Metal complexes, particularly those involving transition metals like copper, offer a modularity and three-dimensional architecture that is often unattainable with purely organic molecules. Copper(II) complexes have garnered substantial interest due to their diverse pharmacological activities, including potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The biological activity of these complexes is intrinsically linked to the central copper ion's redox potential and the physicochemical properties of the coordinating ligands.[4]
Ligands containing pyridyl and amino alcohol moieties are particularly compelling scaffolds for coordination chemistry. The pyridine ring provides a stable, aromatic system capable of π-stacking interactions, while the amino and hydroxyl groups offer robust donor sites for chelation. The ligand 2-Amino-2-(pyridin-2-yl)ethanol presents a fascinating case, offering a tridentate N,N,O-donor set that can form stable five- and six-membered chelate rings with a metal center.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and preliminary biological evaluation of a copper(II) complex with 2-Amino-2-(pyridin-2-yl)ethanol. We will delve into the rationale behind the experimental design, present detailed, self-validating protocols, and offer insights into data interpretation, thereby providing a solid foundation for further investigation into this promising class of metallodrug candidates.
Section 1: Synthesis of the [Cu(C₇H₁₀N₂O)₂]Cl₂ Complex
The synthesis of a metal complex is a deliberate process of orchestrating the assembly of a central metal ion and its surrounding ligands. The choice of solvent, metal salt, and reaction conditions is paramount to achieving a high yield of the desired, crystalline product.
Causality in Experimental Design:
-
Metal Salt Selection: Copper(II) chloride (CuCl₂·2H₂O) is chosen as the copper source due to its excellent solubility in polar solvents like methanol and the relatively non-coordinating nature of the chloride anion, which is less likely to interfere with the primary ligand binding.
-
Solvent System: Anhydrous methanol is selected as the reaction solvent. It readily dissolves both the organic ligand and the inorganic copper salt, creating a homogenous reaction environment essential for controlled complex formation. Its volatility also simplifies the isolation of the final product.
-
Stoichiometry: A 2:1 ligand-to-metal molar ratio is employed. This encourages the formation of a bis-ligand complex, [Cu(L)₂]²⁺, allowing the ligand to potentially occupy four coordination sites around the copper(II) center, leading to a thermodynamically stable species.[5]
-
Reaction Conditions: The reaction is performed at ambient temperature with constant stirring to facilitate a gradual and orderly coordination process, which is conducive to the formation of a microcrystalline solid rather than an amorphous precipitate.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of the copper(II) complex.
Protocol 1: Synthesis of Bis(2-Amino-2-(pyridin-2-yl)ethanol)copper(II) Chloride
Materials:
-
2-Amino-2-(pyridin-2-yl)ethanol (Ligand, L)
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Anhydrous Methanol
-
Diethyl Ether
-
Standard laboratory glassware, magnetic stirrer, and vacuum filtration apparatus.
Procedure:
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of 2-Amino-2-(pyridin-2-yl)ethanol in 20 mL of anhydrous methanol. Stir until the solution is clear.
-
Copper Salt Solution: In a separate 50 mL beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 15 mL of anhydrous methanol. The solution should be a clear, light blue.
-
Complexation: While stirring the ligand solution vigorously, add the copper(II) chloride solution dropwise over a period of 15 minutes using a dropping funnel. A color change to a deeper blue and the formation of a precipitate should be observed.
-
Reaction: Allow the resulting mixture to stir at room temperature for 4 hours to ensure the reaction goes to completion.
-
Isolation: Collect the blue solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid sequentially with small portions of cold methanol (2 x 5 mL) to remove any unreacted starting materials, followed by diethyl ether (2 x 10 mL) to remove residual methanol and aid in drying.
-
Drying: Dry the final product in a vacuum desiccator over anhydrous calcium chloride for 24 hours. Record the final mass and calculate the percentage yield.
Section 2: Physicochemical Characterization of the Complex
Characterization is a critical, self-validating step to confirm the identity and purity of the synthesized complex. By comparing the spectral data of the free ligand with that of the copper complex, we can deduce the coordination mode.
Rationale for Techniques:
-
FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups involved in coordination. A shift in the vibrational frequencies of the N-H (amine), O-H (alcohol), and C-N (pyridine) bonds upon complexation provides direct evidence of the ligand binding to the copper(II) ion.[6]
-
UV-Visible Spectroscopy: This technique provides information about the electronic environment of the copper(II) ion. The presence of a broad d-d transition band in the visible region is characteristic of Cu(II) complexes and can give clues about the coordination geometry (e.g., square planar, octahedral).[7][8]
-
Molar Conductivity: Measuring the molar conductivity in a solvent like DMF or DMSO helps determine if the complex is an electrolyte. For the synthesized [Cu(L)₂]Cl₂ complex, a value corresponding to a 1:2 electrolyte would confirm that the chloride ions are counter-ions and not coordinated to the copper center.[6]
-
Single-Crystal X-ray Diffraction: This is the definitive method for elucidating the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the copper ion.[8][9] While not a routine technique for all labs, it provides unequivocal structural proof.
Expected Characterization Data
| Technique | Free Ligand (Expected) | Copper(II) Complex (Expected) | Interpretation |
| FT-IR (cm⁻¹) | ν(O-H): ~3350 (broad)ν(N-H): ~3280ν(C=N)py: ~1590 | ν(O-H): ~3400 (sharper)ν(N-H): Shifted to ~3250ν(C=N)py: Shifted to ~1605 | Shifts indicate coordination of the amino nitrogen and pyridine nitrogen to the Cu(II) center. The change in the O-H band suggests its involvement or environmental change. |
| UV-Vis (nm) | λmax ~260 (π→π* of pyridine) | λmax ~265 (π→π*)λmax ~650 (broad, d-d band) | The appearance of the d-d transition band is definitive proof of the formation of the d⁹ Cu(II) complex.[10] |
| Molar Cond. (Ω⁻¹cm²mol⁻¹ in DMF) | ~5-15 (Non-electrolyte) | ~130-170 | Confirms a 1:2 electrolyte nature, indicating [Cu(L)₂]²⁺ and 2Cl⁻ ions in solution. |
Protocol 2: Spectroscopic and Conductometric Analysis
Procedure:
-
FT-IR: Acquire spectra of the pure ligand and the dried copper complex using KBr pellets or an ATR accessory in the range of 4000-400 cm⁻¹.
-
UV-Vis: Prepare 1 mM solutions of the ligand and the complex in methanol. Record the absorbance spectra from 200 to 800 nm using a quartz cuvette.
-
Molar Conductivity: Prepare a 10⁻³ M solution of the complex in HPLC-grade DMF. Measure its conductivity using a calibrated conductivity meter at 25 °C.
Section 3: Applications in Preclinical Drug Development
Copper complexes with pyridyl ligands have shown significant promise as both antimicrobial and anticancer agents.[6][11][12] Their proposed mechanisms often involve the generation of reactive oxygen species (ROS) through the redox cycling of copper, leading to oxidative damage to vital cellular components like DNA and proteins.[4]
Proposed Biological Action Workflow
Caption: General workflow for preclinical biological screening.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the complex that visibly inhibits microbial growth.
Materials:
-
Synthesized copper complex, free ligand, and a standard antibiotic (e.g., Ciprofloxacin).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Resazurin dye solution.
Procedure:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the copper complex and free ligand in DMSO.
-
Serial Dilutions: In a 96-well plate, add 100 µL of MHB to each well. Add 100 µL of the stock solution to the first well of a row and perform 2-fold serial dilutions across the plate, resulting in concentrations from 500 µg/mL down to ~0.98 µg/mL.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well. Include wells for a positive control (broth + bacteria), negative control (broth only), and vehicle control (broth + bacteria + DMSO at the highest concentration used).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Result Visualization: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the blue color is retained.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the reduction in cell viability caused by the complex, allowing for the calculation of the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer) and a normal cell line (e.g., HEK293T).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Synthesized copper complex and a standard drug (e.g., Cisplatin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Sterile 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the 96-well plates with cells at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the copper complex in the growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells.
-
Controls: Include untreated cells (negative control) and cells treated with the vehicle (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the complex concentration and determine the IC₅₀ value using non-linear regression.
Section 4: Data Interpretation and Troubleshooting
-
Synthesis: A low yield might indicate solubility issues or the formation of side products. Ensure anhydrous solvents are used, as water can interfere by forming aqua complexes. If the product is amorphous instead of crystalline, try slower addition of reagents or crystallization from a different solvent system.
-
Characterization: In the FT-IR spectrum, the absence of significant shifts in the ligand's characteristic peaks would suggest the complex did not form. In the UV-Vis spectrum, the absence of a d-d band is a strong indicator of a failed synthesis or that the copper is in a d¹⁰ (Cu(I)) state.
-
Biological Assays: High MIC values suggest low antimicrobial activity. It is crucial to test the free ligand and the copper salt separately to confirm that the activity is due to the complex itself, a phenomenon known as chelation-enhanced activity.[13] In the MTT assay, a high IC₅₀ value indicates low cytotoxicity. The selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) is a critical parameter; an SI value > 2 is generally considered promising for a potential anticancer agent.
Conclusion
This application note outlines a robust and logical framework for the synthesis, characterization, and biological evaluation of a copper(II) complex with 2-Amino-2-(pyridin-2-yl)ethanol. The provided protocols are designed to be self-validating, incorporating essential characterization and control steps. By understanding the causality behind the experimental design and potential biological mechanisms, researchers can effectively explore the therapeutic potential of this and related metal complexes. The modularity of coordination chemistry allows for fine-tuning of these compounds—by modifying the ligand or the metal center—to optimize their activity and selectivity, paving the way for the development of novel metallodrugs to address pressing challenges in medicine.
References
-
NBU-IR. (n.d.). Synthesis of Copper-Complexes. and their Characterization I. Retrieved from [Link]
-
Prime Scholars. (2015). Synthesis, Characterization of Some Complexes of Copper (II) with L-Asparginine, L-Histidine, L-Lysine. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. Retrieved from [Link]
-
MDPI. (2023). Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior. Retrieved from [Link]
-
RSC Publishing. (2022). Copper(II) complexes with terpene derivatives of ethylenediamine: synthesis, and antibacterial, antifungal and antioxidant activity. Retrieved from [Link]
-
OUCI. (n.d.). Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with CuII…. Retrieved from [Link]
-
MDPI. (2021). New Copper Complexes with Antibacterial and Cytotoxic Activity. Retrieved from [Link]
-
RSC Publishing. (2022). Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Retrieved from [Link]
-
RSC Publishing. (2021). Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy. Retrieved from [Link]
-
PubMed Central. (2022). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Retrieved from [Link]
-
JOCPR. (n.d.). New copper (II) complexes with ethylenediamine, bipyridine and amino acids: synthesis, characterization, optimization of geometry by theoretical DFT studies, electrochemical properties and biological activities. Retrieved from [Link]
-
ResearchGate. (2011). Antibacterial Activity of Copper and Cobalt Amino Acids Complexes. Retrieved from [Link]
-
ResearchGate. (2019). Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies | Request PDF. Retrieved from [Link]
-
PubMed. (2023). Recent Development of Copper (II) Complexes of Polypyridyl Ligands in Chemotherapy and Photodynamic Therapy. Retrieved from [Link]
-
PMC - NIH. (2023). The Antimicrobial Efficacy of Copper Complexes: A Review. Retrieved from [Link]
-
ResearchGate. (2020). Recent Studies on the Antimicrobial Activity of Copper Complexes. Retrieved from [Link]
-
MDPI. (2023). Water-Soluble Cu(II) Complexes with Polypyridyl Ligands: Anticancer Activity and DNA Interaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper(II) complexes based on tripodal pyridyl amine derivatives as efficient anticancer agents | Request PDF. Retrieved from [Link]
-
Encyclopedia MDPI. (n.d.). Copper Biological Active Complexes. Retrieved from [Link]
-
PubMed. (2019). Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with CuII and CdII along with docking studies. Retrieved from [Link]
-
ScienceDirect. (2021). Bioactive copper(II) agents and their potential involvement in the treatment of copper deficiency-related orphan diseases. Retrieved from [Link]
-
PubMed Central. (2016). Structural Diversity of Copper(II) Complexes with N-(2-Pyridyl)Imidazolidin-2-Ones(Thiones) and Their in Vitro Antitumor Activity. Retrieved from [Link]
-
ResearchGate. (2023). Copper Complexes and its Role in Biological Activity. Retrieved from [Link]
Sources
- 1. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Development of Copper (II) Complexes of Polypyridyl Ligands in Chemotherapy and Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. primescholars.com [primescholars.com]
- 6. mdpi.com [mdpi.com]
- 7. ir.nbu.ac.in [ir.nbu.ac.in]
- 8. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with CuII and CdII along with docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Copper( ii ) complexes with terpene derivatives of ethylenediamine: synthesis, and antibacterial, antifungal and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00223J [pubs.rsc.org]
- 12. Copper( ii ) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro stu ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05133H [pubs.rsc.org]
- 13. Structural Diversity of Copper(II) Complexes with N-(2-Pyridyl)Imidazolidin-2-Ones(Thiones) and Their in Vitro Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of 2-Amino-2-(pyridin-2-yl)ethanol: A Technical Support Guide for Enhanced Yield and Purity
For researchers and professionals in drug development, the synthesis of chiral amino alcohols like 2-Amino-2-(pyridin-2-yl)ethanol is a critical step in the development of novel therapeutics.[1][2] This versatile intermediate, however, can present synthetic challenges that impact yield and purity. This guide provides a comprehensive technical support center, offering troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis and improve experimental outcomes.
Understanding the Synthetic Landscape
The most common and practical approach to synthesizing 2-Amino-2-(pyridin-2-yl)ethanol involves the reduction of a corresponding α-aminoketone precursor. This is often prepared from readily available starting materials like 2-acetylpyridine. The general synthetic workflow is outlined below:
Figure 1. A common synthetic pathway to 2-Amino-2-(pyridin-2-yl)ethanol.
This guide will focus on troubleshooting the critical reduction step and subsequent purification, as these are often the primary sources of yield loss and impurities.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of 2-Amino-2-(pyridin-2-yl)ethanol in a question-and-answer format.
Reaction Monitoring and In-Process Checks
Q1: My TLC analysis of the reduction reaction is showing multiple spots, and I'm unsure if the reaction is complete. What should I look for?
A1: It is crucial to monitor the reaction progress by thin-layer chromatography (TLC). A common issue is the presence of unreacted starting material (the α-aminoketone) and potentially the formation of side products.
-
Spot Identification:
-
Starting Material (Ketone): This will be your primary reference spot. It is typically less polar than the alcohol product.
-
Product (Amino Alcohol): The desired product is more polar due to the hydroxyl group and should have a lower Rf value than the starting material.
-
Potential Impurities: Additional spots may indicate side products. One common side reaction is the dehydration of the product to form the corresponding vinylpyridine derivative, especially under harsh acidic or basic conditions or at elevated temperatures.
-
-
Troubleshooting Incomplete Conversion:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent, such as sodium borohydride. While theoretically, one equivalent of NaBH₄ can reduce four equivalents of a ketone, in practice, a 1.5 to 3-fold molar excess is often used to drive the reaction to completion.
-
Reaction Temperature: While many borohydride reductions proceed well at room temperature, some less reactive ketones may require gentle cooling (0 °C) initially to control the exothermic reaction, followed by warming to room temperature or slightly above to ensure completion.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used for sodium borohydride reductions and can enhance the reducing power of the borohydride.
-
Optimizing the Reduction Step
Q2: I'm observing a low yield after the reduction of 2-aminoacetylpyridine hydrochloride. What are the likely causes and how can I improve it?
A2: Low yields in this reduction can stem from several factors. Here's a breakdown of potential issues and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | As discussed in Q1, insufficient reducing agent or non-optimal reaction conditions can lead to unreacted starting material. | Increase the molar excess of NaBH₄. Monitor the reaction by TLC until the starting material spot disappears. Consider adjusting the temperature. |
| Side Reactions | The pyridine ring can sometimes undergo side reactions. Over-reduction is less common with NaBH₄ but can occur with stronger reducing agents. Dehydration of the alcohol product is a more likely side reaction. | Use a mild reducing agent like sodium borohydride. Maintain a controlled temperature and avoid strongly acidic or basic work-up conditions. |
| Work-up and Extraction Issues | The amino alcohol product can be water-soluble, leading to losses during the aqueous work-up and extraction phases. | Saturate the aqueous layer with a salt like sodium chloride (brining out) to decrease the solubility of the product and improve extraction efficiency. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions. |
| pH of the Aqueous Phase | The pH during work-up is critical. If the solution is too acidic, the amino group will be protonated, making the product highly water-soluble. | Adjust the pH of the aqueous phase to be slightly basic (pH 8-9) before extraction to ensure the amino group is in its free base form, which is more soluble in organic solvents. |
Experimental Protocol: Sodium Borohydride Reduction of 2-Aminoacetylpyridine Hydrochloride
-
Dissolution: Dissolve 2-aminoacetylpyridine hydrochloride (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5-3.0 eq) portion-wise to the cooled solution. Monitor for any gas evolution and control the addition rate to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of acetone or by acidifying the mixture with dilute HCl until gas evolution ceases.
-
Work-up: Adjust the pH of the solution to 8-9 with a base (e.g., sodium carbonate or dilute sodium hydroxide).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification Strategies
Q3: My crude 2-Amino-2-(pyridin-2-yl)ethanol is an oil and difficult to purify by column chromatography. Are there alternative purification methods?
A3: The polar nature of 2-Amino-2-(pyridin-2-yl)ethanol can indeed make column chromatography challenging due to streaking and poor separation. Here are some alternative strategies:
-
Crystallization: This is often the most effective method for purifying polar, solid compounds.
-
Solvent Selection: Experiment with different solvent systems to induce crystallization. A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethanol or methanol) and then slowly add a poor solvent (e.g., hexane, diethyl ether, or cold water) until turbidity is observed. Allowing the solution to cool slowly can promote the formation of well-defined crystals.
-
Salt Formation: If the free base is difficult to crystallize, consider forming a salt, such as the hydrochloride or oxalate salt, which often have better crystalline properties. The salt can then be recrystallized to high purity. The free base can be regenerated by treatment with a mild base.
-
-
Acid-Base Extraction: This technique can be used to remove non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amino alcohol will move into the aqueous layer as its protonated salt.
-
Wash the organic layer to remove any remaining product.
-
Combine the aqueous layers and basify to a pH of 8-9.
-
Extract the free base back into an organic solvent.
-
Dry and concentrate the organic layer to obtain the purified product.
-
Enantioselective Synthesis and Chiral Resolution
Q4: I need to synthesize an enantiomerically pure form of 2-Amino-2-(pyridin-2-yl)ethanol. What are the common approaches?
A4: Achieving enantiopurity is crucial for pharmaceutical applications. There are two main strategies:
-
Asymmetric Synthesis: This involves the use of a chiral catalyst or auxiliary to directly produce the desired enantiomer.
-
Catalytic Asymmetric Reduction: The reduction of the prochiral α-aminoketone can be carried out using a chiral reducing agent or a combination of an achiral reducing agent and a chiral catalyst. Chiral oxazaborolidine catalysts, for example, have been successfully used for the asymmetric reduction of ketones.[3]
-
Enantioselective Amination: Another approach is the asymmetric amination of a suitable precursor.
-
-
Chiral Resolution: This involves separating the enantiomers of a racemic mixture.
-
Diastereomeric Salt Formation: This is a classical and often scalable method. The racemic amino alcohol is reacted with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer of the amino alcohol can then be liberated by treatment with a base.
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative-scale separation of enantiomers. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[4][5]
-
Figure 2. Workflow for chiral resolution by diastereomeric salt formation.
Concluding Remarks
Improving the yield and purity in the synthesis of 2-Amino-2-(pyridin-2-yl)ethanol requires a systematic approach to troubleshooting. Careful monitoring of the reaction, optimization of the reduction conditions, and the selection of an appropriate purification strategy are paramount. For applications requiring enantiopure material, both asymmetric synthesis and chiral resolution offer viable pathways. By understanding the underlying chemical principles and anticipating potential challenges, researchers can significantly enhance the efficiency and success of their synthetic endeavors.
References
-
Chem-Impex. 2-Amino-1-pyridin-2-yl-ethanol. [Link]
-
MySkinRecipes. (R)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride. [Link]
- Cho, B. T. (2009). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews, 38(2), 499-511.
-
Phenomenex. Chiral HPLC Separations. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride [myskinrecipes.com]
- 3. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Troubleshooting the Scale-Up of 2-Amino-2-(pyridin-2-yl)ethanol Production
Welcome to the technical support center for the production of 2-Amino-2-(pyridin-2-yl)ethanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this valuable pharmaceutical intermediate.[1] By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your process, and ensure a safe, efficient, and scalable synthesis.
Section 1: Frequently Asked Questions (FAQs) - Core Process Considerations
This section addresses high-level questions regarding the synthesis and scale-up of 2-Amino-2-(pyridin-2-yl)ethanol.
Q1: What are the most common industrial synthesis routes for 2-Amino-2-(pyridin-2-yl)ethanol?
The most prevalent and scalable approach involves the reduction of a corresponding α-aminoketone or a related precursor. The key transformation is the reduction of a carbonyl group to a hydroxyl group. While several methods exist, the most common route starts from 2-acetylpyridine, which is first α-aminated and then reduced. Another potential, though less direct, route could involve the reaction of a pyridine derivative with an aldehyde.[2]
Q2: My process involves Sodium Borohydride (NaBH₄). What are the primary safety concerns during scale-up?
Sodium borohydride is a convenient and selective reducing agent, but its handling at scale requires strict safety protocols.[3] Key concerns include:
-
Hydrogen Gas Evolution: NaBH₄ reacts with protic solvents (like water and alcohols), and especially with acids, to produce flammable and potentially explosive hydrogen gas.[4] All reactions and quenches must be performed in a well-ventilated area or vessel with an appropriate off-gas system.
-
Exothermic Reactions: The reduction of the ketone and the quenching of excess NaBH₄ are exothermic. Proper cooling and controlled addition rates are critical to prevent thermal runaways.
-
Caustic Nature: Sodium borohydride solutions are basic and can cause skin and eye irritation or burns.[5][6] Appropriate personal protective equipment (PPE), such as gloves and safety goggles, is mandatory.[4]
-
Water Reactivity: Store NaBH₄ in a dry, well-sealed container away from moisture to prevent degradation and pressure buildup.[5][7]
Q3: How does the choice of reducing agent impact the process at scale?
The choice of reducing agent is a critical process parameter with significant implications for selectivity, safety, cost, and downstream processing.
| Reducing Agent | Advantages | Scale-Up Challenges |
| Sodium Borohydride (NaBH₄) | Good selectivity for ketones/aldehydes, relatively safe to handle, cost-effective.[3][8] | Hydrogen evolution, exothermicity, borate salt byproducts can complicate work-up. |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | High atom economy, "green" process, no salt byproducts. | Requires specialized high-pressure equipment, potential for catalyst poisoning, risk of over-reduction of the pyridine ring.[9][10] |
| Lithium Aluminum Hydride (LiAlH₄) | More powerful reducing agent. | Highly reactive with water and protic solvents, significant safety risks (pyrophoric), not typically used for this transformation due to lower selectivity. |
For this specific transformation, sodium borohydride often represents the best balance of reactivity, selectivity, and operational safety for scale-up. Catalytic hydrogenation can be an excellent alternative if the necessary infrastructure is available and conditions are carefully optimized to prevent pyridine ring saturation.[11][12]
Section 2: Troubleshooting Guide - Specific Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during the synthesis.
Reaction Stage Problems
Q4: I'm observing low conversion of my starting ketone. What are the likely causes and how can I fix it?
Low conversion is a common issue that can often be traced back to reagent quality, reaction conditions, or competing side reactions.
Potential Causes & Solutions:
-
Inactive Sodium Borohydride: NaBH₄ can degrade upon exposure to moisture.
-
Insufficient Molar Equivalent: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, in practice, an excess is required to drive the reaction to completion and account for any reaction with the solvent.
-
Troubleshooting Step: Increase the molar equivalents of NaBH₄ incrementally (e.g., from 1.0 eq to 1.2 eq). Monitor the reaction progress by an appropriate analytical method (TLC, HPLC, GC).
-
-
Low Reaction Temperature: The reduction rate is temperature-dependent.
-
Troubleshooting Step: If the reaction is being run at a low temperature (e.g., 0-5 °C) for control, consider allowing it to slowly warm to room temperature after the initial controlled addition.
-
-
Solvent Effects: The reaction is typically run in alcoholic solvents like methanol or ethanol. The choice of solvent can influence the reaction rate.
-
Troubleshooting Step: Methanol generally provides faster kinetics than ethanol or isopropanol. Ensure the solvent is of appropriate quality and dry if the protocol specifies.
-
Workflow for Troubleshooting Low Conversion ```dot graph LowConversion { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Low Conversion Detected\n(<95%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="Verify NaBH₄ Activity\n(Use fresh batch or test)", fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseEq [label="Increase Molar Eq. of NaBH₄\n(e.g., 1.0 -> 1.2 eq)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Review Temperature Profile\n(Allow to warm to RT?)", fillcolor="#FBBC05", fontcolor="#202124"]; AnalyzeSolvent [label="Evaluate Solvent Choice\n(Methanol vs. Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Resolution [label="Conversion Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagent [label="First, check the obvious"]; CheckReagent -> IncreaseEq [label="If reagent is good"]; IncreaseEq -> CheckTemp [label="If still low"]; CheckTemp -> AnalyzeSolvent [label="Final check"]; {CheckReagent, IncreaseEq, CheckTemp, AnalyzeSolvent} -> Resolution [style=dashed]; }
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nj.gov [nj.gov]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. The mechanism of borohydride reductions. Part 1: ethanal. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. thalesnano.com [thalesnano.com]
- 10. reddit.com [reddit.com]
- 11. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
avoiding racemization during the synthesis of chiral 2-Amino-2-(pyridin-2-yl)ethanol
Technical Support Center: Synthesis of Chiral 2-Amino-2-(pyridin-2-yl)ethanol
Welcome to the technical support guide for the synthesis of chiral 2-Amino-2-(pyridin-2-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block while maintaining its enantiomeric integrity. This guide provides in-depth answers to frequently asked questions and troubleshooting strategies to address the critical challenge of avoiding racemization.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary causes of racemization during the synthesis of 2-Amino-2-(pyridin-2-yl)ethanol?
-
How does the choice of base impact the stereochemical outcome?
-
What is the role of temperature in preventing racemization?
-
Can the solvent system affect the enantiomeric excess (ee)?
-
Which analytical techniques are recommended for monitoring enantiomeric purity?
-
-
Troubleshooting Guide: Diagnosing and Solving Racemization
-
Problem: Significant loss of enantiomeric excess is observed after the deprotection step.
-
Problem: Racemization occurs during the purification of the final product.
-
Problem: Inconsistent enantiomeric excess is observed between batches.
-
-
Experimental Protocols
-
Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess Determination
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of 2-Amino-2-(pyridin-2-yl)ethanol?
Racemization in this context primarily occurs due to the deprotonation of the chiral benzylic proton (the proton attached to the carbon bearing both the amino and pyridyl groups). The resulting carbanion is stabilized by the adjacent pyridyl ring, which can lead to a loss of the defined stereochemistry. This process is highly dependent on the reaction conditions, particularly the presence of a base, temperature, and the solvent used.
The key to preventing racemization is to avoid conditions that favor the formation of this stabilized carbanion. This includes the careful selection of reagents and purification methods, especially when dealing with intermediates or the final product where the amino group is unprotected.
Q2: How does the choice of base impact the stereochemical outcome?
The choice of base is critical, especially in steps where the chiral center is potentially vulnerable, such as during deprotection or salt formation. Strong, non-nucleophilic bases can easily deprotonate the benzylic proton, leading to racemization.
Key Considerations for Base Selection:
-
Strength (pKa): Avoid using overly strong bases when a milder base would suffice. For instance, using sodium hydroxide for a simple deprotonation might be too harsh, whereas a weaker base like sodium bicarbonate could be sufficient and less likely to cause racemization.
-
Steric Hindrance: Sterically hindered bases may be less likely to deprotonate the chiral center.
-
Organic vs. Inorganic Bases: Organic bases like triethylamine (TEA) are often preferred over strong inorganic bases like NaOH or KOH for workups, as they are typically milder and easier to remove.
The following diagram illustrates the decision-making process for selecting an appropriate base:
Caption: Decision workflow for base selection.
Q3: What is the role of temperature in preventing racemization?
Temperature plays a significant role in the rate of racemization. Higher temperatures provide the necessary activation energy for the deprotonation of the chiral center, leading to a faster loss of enantiomeric purity.
Practical Temperature Guidelines:
-
Reaction Temperature: Whenever possible, run reactions involving the chiral intermediate or final product at or below room temperature. For particularly sensitive steps, such as those involving a base, cooling the reaction to 0 °C or even lower can significantly suppress racemization.
-
Workup and Isolation: Perform aqueous workups and extractions at reduced temperatures. Using pre-chilled solvents and an ice bath can make a substantial difference.
-
Solvent Removal: When concentrating the product solution, use a rotary evaporator at the lowest feasible temperature and pressure to avoid prolonged exposure to heat.
Q4: Can the solvent system affect the enantiomeric excess (ee)?
Yes, the solvent can influence the rate of racemization. Polar aprotic solvents can sometimes stabilize the carbanion intermediate that leads to racemization. The choice of solvent during reactions, workups, and purification is therefore an important consideration.
Solvent Selection Impact Summary:
| Solvent Type | Potential Impact on Racemization | Recommendations |
| Protic | Can protonate any formed carbanion, potentially slowing racemization. | Often a good choice, but consider compatibility with reagents. |
| Aprotic Polar | May stabilize the carbanion, increasing the risk of racemization. | Use with caution and at low temperatures. |
| Aprotic Nonpolar | Generally less likely to promote racemization. | A good choice for extractions and chromatography if solubility allows. |
Q5: Which analytical techniques are recommended for monitoring enantiomeric purity?
Accurate and frequent monitoring of the enantiomeric excess (ee) is crucial for identifying and addressing racemization issues. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .
Key Advantages of Chiral HPLC:
-
High Resolution: Provides excellent separation of enantiomers, allowing for accurate quantification.
-
Sensitivity: Can detect small amounts of the undesired enantiomer.
-
Versatility: A wide range of chiral stationary phases (CSPs) are available to suit different molecules.
Other techniques like chiral gas chromatography (GC) or NMR spectroscopy with chiral shift reagents can also be used, but HPLC is generally the gold standard for this type of compound.
Troubleshooting Guide: Diagnosing and Solving Racemization
Problem: Significant loss of enantiomeric excess is observed after the deprotection step.
Possible Cause: The deprotection conditions, particularly if they involve a strong base or high temperatures, are likely causing racemization of the newly exposed chiral center.
Troubleshooting Steps:
-
Re-evaluate the Deprotection Reagent: If you are using a strong base (e.g., NaOH), consider switching to a milder alternative like potassium carbonate (K₂CO₃) or an enzymatic deprotection method if applicable.
-
Lower the Temperature: Perform the deprotection at 0 °C or below. Monitor the reaction progress carefully to ensure it still proceeds to completion at the lower temperature.
-
Minimize Reaction Time: As soon as the reaction is complete (monitored by TLC or LC-MS), immediately proceed to the workup to minimize the exposure time to the basic conditions.
-
Quench and Work Up Carefully: Quench the reaction with a mild acid (e.g., ammonium chloride solution) at a low temperature before extraction.
Caption: Troubleshooting workflow for deprotection.
Problem: Racemization occurs during the purification of the final product.
Possible Cause: The purification method, especially silica gel chromatography, can sometimes lead to racemization. The slightly acidic nature of silica gel can, in some cases, catalyze the racemization of basic compounds like amines.
Troubleshooting Steps:
-
Neutralize Silica Gel: Before performing column chromatography, consider pre-treating the silica gel with a dilute solution of a non-nucleophilic organic base (e.g., 1% triethylamine in the eluent) to neutralize acidic sites.
-
Alternative Purification Methods: If racemization on silica persists, explore other options:
-
Crystallization: This is an excellent method for purification and can sometimes lead to an enhancement of the enantiomeric excess.
-
Preparative Chiral HPLC: While more expensive, this method can provide the highest enantiomeric purity.
-
-
Minimize Contact Time: Do not let the compound sit on the column for an extended period. Elute the product as quickly as possible while still achieving good separation.
Problem: Inconsistent enantiomeric excess is observed between batches.
Possible Cause: This issue often points to subtle variations in the experimental setup or procedure that are not being adequately controlled.
Troubleshooting Checklist:
-
Reagent Quality: Are you using reagents from the same supplier and of the same grade for each batch?
-
Atmosphere Control: Is the reaction consistently run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions?
-
Temperature Control: Is the reaction temperature precisely controlled and monitored with a calibrated thermometer? Small fluctuations can have a large impact.
-
Addition Rates: Are reagents added at a consistent rate? A slow, controlled addition is often crucial.
-
Stirring Efficiency: Is the stirring rate consistent to ensure a homogeneous reaction mixture?
By systematically reviewing and standardizing these parameters, you can significantly improve the reproducibility of your synthesis.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess Determination
This protocol provides a general framework for determining the enantiomeric excess of 2-Amino-2-(pyridin-2-yl)ethanol. The specific column and mobile phase may need to be optimized.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a Daicel Chiralcel OD-H or similar column based on cellulose or amylose derivatives)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Amine additive (e.g., diethylamine)
Procedure:
-
Sample Preparation: Prepare a stock solution of your sample at approximately 1 mg/mL in the mobile phase. Prepare a solution of the racemic standard at the same concentration.
-
Method Development (if necessary):
-
Start with a mobile phase composition such as 90:10 hexane:isopropanol with 0.1% diethylamine. The amine additive is crucial for obtaining good peak shape for basic compounds.
-
Run the racemic standard to confirm that you can achieve baseline separation of the two enantiomers.
-
Adjust the ratio of the polar modifier (isopropanol) to optimize the retention time and resolution.
-
-
Analysis:
-
Inject the racemic standard and record the chromatogram, noting the retention times of the two enantiomers.
-
Inject your sample and record the chromatogram under the same conditions.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas for both enantiomers in your sample chromatogram.
-
Calculate the ee using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
Technical Support Center: A Troubleshooting Guide for 2-Amino-2-(pyridin-2-yl)ethanol Based Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-2-(pyridin-2-yl)ethanol. This versatile amino alcohol, featuring a reactive pyridine ring, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, and as a ligand in coordination chemistry.[1] Its unique structure, however, can present specific challenges during experimental work.
This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction outcomes, and ensure the integrity of your results. We will move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to make informed decisions in your research.
Section 1: Foundational Knowledge & FAQs
This section addresses the most frequently asked questions regarding the fundamental properties and handling of 2-Amino-2-(pyridin-2-yl)ethanol.
Q1: What are the key physicochemical properties of 2-Amino-2-(pyridin-2-yl)ethanol?
Understanding the basic properties of your starting material is the first step in successful synthesis. 2-Amino-2-(pyridin-2-yl)ethanol is a small organic molecule with both an amino group and a hydroxyl group, lending it specific characteristics.[2]
Table 1: Physicochemical Properties of 2-Amino-2-(pyridin-2-yl)ethanol
| Property | Value | Source |
| Chemical Formula | C₇H₁₀N₂O | [2][3] |
| Molecular Weight | 138.17 g/mol | [2][3][4] |
| Appearance | Varies (consult supplier data) | - |
| Boiling Point | 307.1°C at 760 mmHg (Predicted) | [3] |
| Storage Conditions | Store in a dry, sealed container. Refrigeration at 2-8°C is recommended for long-term stability. | [3][4] |
Q2: What are the most common reactions involving this compound?
The reactivity of 2-Amino-2-(pyridin-2-yl)ethanol is dominated by its nucleophilic amino group, the hydroxyl group, and the pyridine ring. Key reaction classes include:
-
Schiff Base Formation: The primary amine readily reacts with aldehydes and ketones to form imines (Schiff bases). For instance, its reaction with pyridine-2-carbaldehyde is a known transformation, though it can sometimes yield a mixture of products.[2][5]
-
Metal Complex Formation: The molecule can act as a bidentate or tridentate ligand, coordinating with metal ions like copper(II) and cadmium(II) through the pyridine nitrogen, the amino nitrogen, and/or the hydroxyl oxygen.[2] This can result in complexes with distinct geometries, such as distorted square pyramidal or octahedral.[2]
-
N-Alkylation/N-Acylation: The amino group can be functionalized through reactions with alkyl halides or acyl chlorides to introduce new substituents.
-
O-Alkylation/O-Acylation: The hydroxyl group can undergo similar reactions, though typically under different conditions than the amine, allowing for selective functionalization.
Q3: What are the recommended storage and handling conditions for 2-Amino-2-(pyridin-2-yl)ethanol?
Proper storage is critical to maintain the integrity of the reagent. Due to the presence of electron-rich functional groups, the compound can be sensitive to oxidation.[2]
-
Storage: Always store in a tightly sealed container in a cool, dry place away from light.[3][4] For long-term storage, refrigeration (2-8°C) is advised to minimize degradation.[4]
-
Handling: The compound is an amine and can be irritating. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
Section 2: Troubleshooting Common Experimental Issues
This section provides a structured, question-and-answer guide to resolving specific problems you may encounter during your experiments.
Focus Area: Low Reaction Yield
Low product yield is one of the most common frustrations in synthetic chemistry. The flowchart below provides a logical pathway for diagnosing the root cause.
Caption: A logical workflow for troubleshooting low reaction yields.
Q4: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields can often be traced back to one of four areas: reagent quality, reaction conditions, side reactions, or product loss during work-up.
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Material: Ensure the purity of your 2-Amino-2-(pyridin-2-yl)ethanol. Impurities can inhibit the reaction or lead to side products.
-
Solvent Quality: Use dry solvents, especially for reactions sensitive to water (e.g., those using organometallics or strong bases). Water can hydrolyze reagents or intermediates.
-
Stoichiometry: Carefully check the molar ratios of your reactants. A deviation can lead to incomplete conversion or the formation of byproducts.
-
-
Reaction Conditions:
-
Temperature: This is a critical parameter. While higher temperatures can increase reaction rates, they can also promote unwanted side reactions. For instance, pyridine ethanol derivatives are known to undergo dehydration at temperatures above 150°C, leading to the formation of a vinyl group.[6] Conversely, a temperature that is too low may result in a stalled or incomplete reaction.
-
Atmosphere: The amino and hydroxyl groups can be susceptible to oxidation.[2] If your reagents or intermediates are air-sensitive, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the yield.
-
Solvent Selection: The choice of solvent affects reagent solubility and can influence reaction pathways. Ensure your reactants are fully dissolved at the reaction temperature. For reactions involving polar intermediates, a polar solvent may be necessary to stabilize them.
-
-
Work-up and Purification Losses:
-
Aqueous Work-up: 2-Amino-2-(pyridin-2-yl)ethanol and many of its derivatives are polar and may have significant water solubility. During extraction with an organic solvent, product can be lost to the aqueous layer. Adjusting the pH of the aqueous layer can suppress the ionization of the amine (basic pH) or the pyridine ring (acidic pH), which can alter its partitioning behavior.
-
Chromatography: Amines are notorious for tailing on silica gel columns, which can lead to poor separation and product loss. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1-2%).
-
Focus Area: Impurity Profile & Side Reactions
Q5: I'm observing significant impurity formation. What are the likely side reactions?
The bifunctional nature of 2-Amino-2-(pyridin-2-yl)ethanol makes it susceptible to several side reactions.
Caption: Common reaction and side reaction pathways.
-
Oxazolidine Formation: In reactions with aldehydes, the initially formed hemiaminal intermediate can undergo intramolecular cyclization between the hydroxyl group and the iminium ion, leading to the formation of a stable five-membered oxazolidine ring. This is a known competing pathway in reactions of amino alcohols with carbonyl compounds.[5]
-
Dehydration: As mentioned previously, high temperatures (>150°C) can cause the elimination of water from the ethanol moiety to form a vinylpyridine byproduct.[6] This is particularly relevant during distillation or high-temperature reactions.
-
Oxidation: The secondary alcohol is susceptible to oxidation to a ketone, and the amine can also be oxidized. If you are not performing an oxidation reaction, ensure you are using degassed solvents and an inert atmosphere to prevent this.
Focus Area: Reaction Monitoring & Analysis
Q6: What are the best analytical techniques to monitor my reaction and characterize the product?
Effective and timely analysis is key to successful optimization. A combination of techniques is often most powerful.
Table 2: Analytical Techniques for Reaction Monitoring and Characterization
| Technique | Application | Key Insights & Tips |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring. | Use a mobile phase that gives good separation (Rf values between 0.2-0.8). Visualize spots with UV light (for the pyridine ring) and a ninhydrin stain to specifically detect the primary/secondary amine.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Accurate reaction monitoring and impurity profiling. | Provides mass information for starting materials, products, and byproducts, which is invaluable for identifying unexpected side reactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Definitive structure elucidation of the final product. | Confirms the connectivity of atoms and the success of the transformation. Can also be used to determine the purity of the isolated product. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Useful for observing the disappearance of starting material functional groups (e.g., N-H and O-H stretches) and the appearance of product functional groups (e.g., C=N stretch of a Schiff base). |
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Schiff Base Formation
This protocol provides a general starting point for the synthesis of a Schiff base from 2-Amino-2-(pyridin-2-yl)ethanol and an aldehyde.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Amino-2-(pyridin-2-yl)ethanol (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent (e.g., ethanol, methanol, or dichloromethane) at room temperature.
-
Reagent Addition: Add the aldehyde (1.0-1.1 eq) to the solution. The addition can be done neat or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Self-Validation: The disappearance of the starting amine spot on TLC (visualized with ninhydrin) is a key indicator of reaction completion.
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dissolve it in a few drops of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate alongside co-spots of your starting materials.
-
Elution: Develop the plate in a chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).
-
Visualization:
-
Examine the dried plate under a UV lamp (254 nm) to visualize the pyridine-containing compounds.
-
Submerge the plate in a ninhydrin staining solution and gently heat with a heat gun. The appearance of a colored spot (typically purple or yellow) indicates the presence of a primary or secondary amine.[7]
-
Analysis: The reaction is complete when the spot corresponding to 2-Amino-2-(pyridin-2-yl)ethanol is no longer visible in the reaction lane.
-
References
-
Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies. (2025). ResearchGate. [Link]
- Method of producing pyridine ethanol derivative. (2010).
-
Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae. (2023). MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]
- 3. CAS 724463-80-3 | 2-Amino-2-pyridin-2-yl-ethanol - Synblock [synblock.com]
- 4. 160821-26-1|(R)-2-Amino-2-(pyridin-2-yl)ethanol|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 7. Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae | MDPI [mdpi.com]
stability issues of 2-Amino-2-(pyridin-2-yl)ethanol in solution
Welcome to the Technical Support Center for 2-Amino-2-(pyridin-2-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of 2-Amino-2-(pyridin-2-yl)ethanol in solution. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
This guide is structured to address common challenges and questions through a series of FAQs and troubleshooting scenarios. We will delve into the underlying chemical principles governing the stability of this versatile amino alcohol, which is a key intermediate in pharmaceutical and agrochemical synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 2-Amino-2-(pyridin-2-yl)ethanol in solution?
The stability of 2-Amino-2-(pyridin-2-yl)ethanol in solution is primarily influenced by a combination of environmental and chemical factors. Due to its bifunctional nature, possessing both an amino alcohol and a pyridine moiety, it is susceptible to degradation through several pathways. The key factors to control are:
-
pH: The pyridine ring's basicity and the amino group's protonation state are pH-dependent, which can affect the molecule's overall stability and reactivity.[3]
-
Temperature: Like many amino alcohols, this compound is susceptible to thermal degradation.[4][5][6] Elevated temperatures can accelerate decomposition.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[7]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the amino alcohol functional group.[2][8]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain organic solvents could contain impurities that catalyze degradation.
Q2: What are the recommended storage conditions for solutions of 2-Amino-2-(pyridin-2-yl)ethanol?
To maintain the integrity of your solutions, we recommend the following storage conditions, summarized in the table below. The solid compound should be stored at 2-8°C in a dry, dark environment.[9]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation of the amino alcohol moiety.[4][5][6] |
| Light | Protect from light (Amber vials) | Prevents potential photolytic degradation.[7] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Reduces the risk of oxidation.[2] For long-term storage, degassing the solvent before preparation is advised. |
| pH | Buffered solution (pH 4-6) | Maintains the compound in a more stable protonated state and minimizes base-catalyzed degradation like dehydration.[10] |
| Container | Tightly sealed, high-quality glass vials | Prevents solvent evaporation and contamination. |
Q3: Are there any known incompatible solvents or reagents to avoid?
Yes. Based on the chemical structure of 2-Amino-2-(pyridin-2-yl)ethanol, you should avoid the following:
-
Strong Acids and Bases: Extreme pH conditions can catalyze hydrolysis and other degradation reactions. Strong bases, especially at elevated temperatures, can promote dehydration to form 2-vinyl pyridine.[10]
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or even dissolved molecular oxygen can lead to the oxidation of the amino alcohol group.[2][8]
-
Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form Schiff bases, which may be an undesired side reaction in your experiments.[11]
-
Reactive Carbonyl Compounds: Be cautious with solvents or reagents that may contain reactive carbonyl impurities.
Q4: How can I visually detect if my solution of 2-Amino-2-(pyridin-2-yl)ethanol has degraded?
A common sign of degradation is a change in color . Freshly prepared solutions of 2-Amino-2-(pyridin-2-yl)ethanol are typically colorless to pale yellow. The development of a more intense yellow or brown color often indicates the formation of degradation products, likely resulting from oxidation or other complex reactions. However, visual inspection is not a substitute for analytical confirmation, as significant degradation can occur without a noticeable color change.
Q5: What are the most probable degradation pathways for this compound?
Based on its structure, the following degradation pathways are most likely:
-
Oxidation: The amino alcohol group is susceptible to oxidation, which could lead to the formation of an amino ketone or cleavage of the C-C bond adjacent to the nitrogen atom.[8]
-
Dehydration: Under basic conditions and/or heat, the ethanol side chain can be eliminated to form 2-vinyl pyridine.[10]
-
Photodegradation: UV light can provide the energy to initiate reactions, potentially leading to complex degradation products.[7]
-
pH-Mediated Degradation: Both acidic and alkaline conditions can promote hydrolysis or other rearrangements.
The diagram below illustrates these potential degradation pathways.
Caption: Potential degradation pathways for 2-Amino-2-(pyridin-2-yl)ethanol in solution.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q: My solution of 2-Amino-2-(pyridin-2-yl)ethanol has developed a yellow or brown color. What is the cause and how can I fix it?
A: A color change is a strong indicator of oxidative degradation .
-
Probable Cause: The amino alcohol moiety is susceptible to oxidation by dissolved atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. The colored species are likely complex polymeric byproducts.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze the discolored solution using a stability-indicating method like RP-HPLC to confirm the presence of new peaks and a decrease in the main compound's peak area.
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents.
-
Inert Atmosphere: Prepare your solutions in a glove box or on a Schlenk line under an inert atmosphere (argon or nitrogen). Use solvents that have been sparged with an inert gas to remove dissolved oxygen.
-
Storage: Store the solution in an amber vial, tightly sealed, and at 2-8°C.
-
Antioxidants: For less sensitive applications, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), although this may interfere with some experimental systems.
-
Q: My HPLC analysis shows a steady decrease in the concentration of 2-Amino-2-(pyridin-2-yl)ethanol over time, even without a color change. What are the likely causes?
A: This indicates a more subtle degradation process is occurring.
-
Probable Causes:
-
pH-Mediated Degradation: If your solution is unbuffered, the pH may be drifting into a region of instability.
-
Thermal Degradation: Even at room temperature, slow degradation can occur over several days.
-
Adsorption: The compound may be adsorbing to the surface of your storage container, particularly if it is plastic.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound concentration.
Q: I am observing new, unidentified peaks in my chromatogram. How can I determine if they are degradation products?
A: The appearance of new peaks is a classic sign of either degradation or contamination. A forced degradation study is the most effective way to identify potential degradation products.
-
Approach: A forced degradation (or stress testing) study involves intentionally exposing the compound to harsh conditions to accelerate its breakdown. By analyzing the stressed samples, you can generate a profile of its degradation products.[12]
-
Action: Perform a forced degradation study as outlined in the "Experimental Protocols" section below. If the new peaks in your experimental sample match the retention times of the peaks generated under stress conditions, they are very likely degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to generate potential degradation products and assess the stability of 2-Amino-2-(pyridin-2-yl)ethanol under various stress conditions.
Materials:
-
2-Amino-2-(pyridin-2-yl)ethanol
-
High-purity water, methanol, or acetonitrile
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidation)
-
HPLC system with UV detector
-
pH meter
-
Incubator and photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 2-Amino-2-(pyridin-2-yl)ethanol at approximately 1 mg/mL in your chosen solvent (e.g., 50:50 methanol:water).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition as described in the table below.
-
Incubation: Store the vials under the specified conditions for a defined period (e.g., 24 hours). A control sample, protected from light and stored at 2-8°C, should be included.
-
Sample Preparation: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
HPLC Analysis: Analyze all samples, including the control, using a suitable stability-indicating HPLC method (see Protocol 2 for a starting point).
Forced Degradation Conditions Table:
| Condition | Procedure | Purpose |
| Acid Hydrolysis | Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C. | To identify acid-labile degradation products. |
| Base Hydrolysis | Mix stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C. | To identify base-labile products (e.g., from dehydration).[10] |
| Oxidation | Mix stock solution 1:1 with 3% H₂O₂. Keep at room temp. | To identify oxidative degradation products.[2] |
| Thermal | Incubate a vial of the stock solution at 60°C. | To assess thermal stability.[4] |
| Photolytic | Expose a vial of the stock solution to UV/Vis light in a photostability chamber. | To assess light sensitivity.[7] |
Protocol 2: Stability-Indicating RP-HPLC Method (Starting Point)
This is a general-purpose method that should be able to separate the parent compound from its more polar or non-polar degradation products. This method will likely require optimization for your specific application and equipment.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (based on the pyridine chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
References
- Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides
- 2-Amino-1-pyridin-2-yl-ethanol. Chem-Impex.
- Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and comput
- Thermal Degradation Mechanism of 2-(Ethylamino) Ethanol Aqueous Solution within a Postcombustion CO 2 Capture Process.
- Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace.
- Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.
- (PDF) Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies.
- (R)-2-Amino-2-(pyridin-2-yl)ethanol. BLDpharm.
- CAS 724463-80-3 | 2-Amino-2-pyridin-2-yl-ethanol. Synblock.
- Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with CuII and CdII along with docking studies. PubMed.
- Strategies for Resolving Stability Issues in Drug Formul
- Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized
- (PDF) Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy.
- Synthesis method of 2-amino pyridine compounds.
- Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies.
- 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. PubChem.
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH.
- Formaldehyde-Free Alcohol-Based Wood Adhesives Prepared by ROMP: High Bonding Strength and Excellent W
- Instability Challenges and Stabilization Str
- Amino Acid Degradations Produced by Lipid Oxid
- 2-Amino-2-(pyridin-2-yl)ethanol. Smolecule.
- Pharma Stability: Troubleshooting & Pitfalls.
- (PDF) Study of OH-initiated degradation of 2-aminoethanol.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals.
- Photostabilization, Thermodynamic and Theoretical Studies of polystyrene by some 2-amino pyridine. Trends in Sciences.
- The oxidation of amino alcohols. - ThinkIR. University of Louisville.
- stability-indicating rp-hplc method: Topics by Science.gov.
- Troubleshooting in pharmaceutical manufacturing: expert solutions. Particle Analytical.
- Amino Acid Degradations Produced by Lipid Oxidation Products.
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky.
- 2-Amino-2-(2-pyridyl)ethanol dihydrochloride. Biosynth.
- Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group.
- Analytical Methods. RSC Publishing.
- The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions.
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
- Synthesis of 2-(2-aminoethoxy) ethanol.
- 2-(2-Hydroxyethyl)pyridine. PubChem.
- Selected amines and amino alcohols. Miljøstyrelsen.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. ir.library.louisville.edu [ir.library.louisville.edu]
- 9. 160821-26-1|(R)-2-Amino-2-(pyridin-2-yl)ethanol|BLD Pharm [bldpharm.com]
- 10. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
common impurities in commercial 2-Amino-2-(pyridin-2-yl)ethanol
Welcome to our dedicated technical support center for 2-Amino-2-(pyridin-2-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the integrity of your experiments. Here, we address common questions and troubleshooting scenarios related to impurities that may be present in commercial batches of this versatile building block.
Understanding the Purity Profile of 2-Amino-2-(pyridin-2-yl)ethanol
2-Amino-2-(pyridin-2-yl)ethanol is a key intermediate in the synthesis of a variety of pharmaceutical compounds and research chemicals.[1][2] The purity of this reagent is critical for the success of subsequent reactions, as impurities can lead to unexpected side products, lower yields, and difficulties in purification. The nature and concentration of these impurities can vary depending on the synthetic route employed by the manufacturer.
A common synthetic pathway to analogous pyridine ethanol derivatives involves the reaction of a pyridine derivative with an aldehyde.[3] For 2-Amino-2-(pyridin-2-yl)ethanol, this could involve the reaction of 2-pyridinecarboxaldehyde with a suitable amino-nucleophile, followed by reduction, or other multi-step sequences. Understanding the potential starting materials and by-products from these processes is key to anticipating common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial 2-Amino-2-(pyridin-2-yl)ethanol?
While a batch-specific Certificate of Analysis (CoA) is the most accurate source of information, you can anticipate several classes of impurities based on common synthetic routes:
-
Unreacted Starting Materials:
-
2-Pyridinecarboxaldehyde: A common precursor that, if present, can react with your target molecule or other reagents.
-
Amino-group source (e.g., ammonia, protected amine): Residual starting materials from the amination step.
-
-
Synthesis-Related By-products:
-
Over-alkylation products: The amino group can potentially react with more than one molecule of the starting materials.
-
Products of side-reactions: The patent literature for related compounds suggests that side reactions can be a concern, necessitating careful control of reaction conditions to minimize their occurrence.[4]
-
-
Degradation Products:
-
Exposure to air, light, or elevated temperatures can potentially lead to degradation. The amino and alcohol functionalities are susceptible to oxidation.
-
-
Residual Solvents:
-
Solvents used during synthesis and purification (e.g., ethanol, methanol, ethyl acetate, dichloromethane) may be present in trace amounts.
-
Q2: My reaction is not proceeding as expected. Could impurities in 2-Amino-2-(pyridin-2-yl)ethanol be the cause?
Yes, impurities can significantly impact your reaction. Here’s how:
-
Reduced Molar Equivalency: If your starting material contains a significant percentage of impurities, the actual amount of 2-Amino-2-(pyridin-2-yl)ethanol is lower than calculated. This can be critical in reactions sensitive to stoichiometry.
-
Side Reactions: Reactive impurities, such as residual 2-pyridinecarboxaldehyde, can compete with your intended reaction, leading to a complex mixture of products and making purification challenging.
-
Catalyst Poisoning: Certain impurities can inhibit or deactivate catalysts, particularly in sensitive cross-coupling or hydrogenation reactions.
-
Formation of Unexpected Adducts: Impurities may react with your reagents or target molecule to form unforeseen adducts, complicating product identification and purification.
Q3: How can I assess the purity of my 2-Amino-2-(pyridin-2-yl)ethanol before use?
It is highly recommended to perform an analytical check on incoming material, especially for critical applications. The following techniques are suitable for impurity profiling:[5][6]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.[7] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile impurities, such as residual solvents.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide valuable information about the structure of the main component and help identify major impurities by comparing the spectra to a reference.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is excellent for identifying unknown impurities by providing both chromatographic separation and mass information.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Impurity | Recommended Action |
| Low reaction yield | Lower than stated purity of the starting material. | Re-evaluate the molar equivalents based on a purity assessment (e.g., by qNMR or HPLC with a standard). Consider purifying the starting material. |
| Multiple unexpected spots on TLC or peaks in LC/GC | Presence of various synthesis-related by-products or degradation products. | Purify the 2-Amino-2-(pyridin-2-yl)ethanol before use. Optimize the reaction conditions (e.g., temperature, reaction time) to minimize side reactions. |
| Reaction mixture turns dark or forms a precipitate unexpectedly | Reactive impurities, such as aldehydes, may be present. | Characterize the impurity profile using analytical techniques. If aldehydes are confirmed, consider a purification step or using a higher purity grade of the starting material. |
| Inconsistent results between different batches | Batch-to-batch variation in the impurity profile. | Always request and compare the Certificate of Analysis for each batch. Perform an in-house analytical check to confirm purity and consistency. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 2-Amino-2-(pyridin-2-yl)ethanol. Method optimization may be required.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
2-Amino-2-(pyridin-2-yl)ethanol sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-Amino-2-(pyridin-2-yl)ethanol and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection: 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
-
Analysis:
-
Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak.
-
Protocol 2: Purification by Column Chromatography
For applications requiring very high purity, column chromatography can be employed.
Materials:
-
Silica gel (230-400 mesh)
-
Glass column
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in DCM.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 2-Amino-2-(pyridin-2-yl)ethanol in a minimal amount of DCM. If it doesn't fully dissolve, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Start eluting with 100% DCM and gradually increase the polarity by adding methanol (e.g., 1%, 2%, 5% MeOH in DCM).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Visualizing Impurity Relationships
The following diagram illustrates the potential sources and types of impurities in commercial 2-Amino-2-(pyridin-2-yl)ethanol.
Caption: Sources of impurities in 2-Amino-2-(pyridin-2-yl)ethanol.
References
- Method of producing pyridine ethanol derivative. (n.d.). Google Patents.
- Synthesis method of 2-amino pyridine compounds. (n.d.). Google Patents.
-
Arashida, N., Nakayama, A., & Miyano, H. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4467. [Link]
-
Holm, R., & Elder, D. P. (2016). Analytical advances in pharmaceutical impurity profiling. European Journal of Pharmaceutical Sciences, 87, 118–135. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023, September 22). Biotech Spain. [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]
-
2-(2-Hydroxyethyl)pyridine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with CuII and CdII along with docking studies. (2019). Applied Organometallic Chemistry, 33(9), e5065. [Link]
-
Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Ethanol, 2-((2-pyridinylmethyl)amino)-. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
(PDF) Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). ResearchGate. [Link]
-
Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 4. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. soeagra.com [soeagra.com]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management | MDPI [mdpi.com]
Validation & Comparative
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Amino-2-(pyridin-2-yl)ethanol Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine motif stands as a cornerstone in the design of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its importance in establishing crucial interactions with biological targets.[1][2] Among the diverse scaffolds incorporating this heterocycle, 2-Amino-2-(pyridin-2-yl)ethanol and its derivatives have emerged as a promising class of compounds with a wide array of potential therapeutic applications, including anticancer and antimicrobial activities.[3][4][5]
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-Amino-2-(pyridin-2-yl)ethanol based compounds. As Senior Application Scientists, we aim to synthesize technical data with field-proven insights to offer a nuanced understanding of how preclinical data translates from the controlled environment of the laboratory to the complex biological systems of living organisms. We will delve into the causality behind experimental choices, describe self-validating protocols, and present a clear analysis of the structure-activity relationships (SAR) that govern the efficacy of these compounds.
The 2-Amino-2-(pyridin-2-yl)ethanol Scaffold: A Versatile Pharmacophore
The 2-Amino-2-(pyridin-2-yl)ethanol core structure presents a unique combination of features that make it an attractive starting point for drug discovery. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules. The amino and ethanol moieties provide additional points for hydrogen bonding and can be readily modified to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles.[6]
The synthesis of these compounds typically involves multi-step reaction sequences, often starting from readily available pyridine-containing precursors. A general synthetic approach is outlined below.
General Synthetic Workflow
Caption: A generalized synthetic route to 2-Amino-2-(pyridin-2-yl)ethanol derivatives.
In Vitro Efficacy: The Foundation of Activity Assessment
In vitro assays are the initial and fundamental step in evaluating the potential of a new chemical entity. They provide a controlled and high-throughput environment to assess a compound's biological activity against a specific target, such as a cancer cell line or a microbial strain.
Assessing Anticancer Activity: The MTT Assay
A cornerstone of in vitro cytotoxicity testing is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 2-Amino-2-(pyridin-2-yl)ethanol derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The incubation time is a critical parameter and should be optimized based on the cell line's doubling time.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Evaluating Antimicrobial Potency: Minimum Inhibitory Concentration (MIC)
For assessing antimicrobial activity, the Minimum Inhibitory Concentration (MIC) is the gold standard. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the 2-Amino-2-(pyridin-2-yl)ethanol derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vivo Efficacy: Translating Potential into Therapeutic Reality
While in vitro assays provide valuable initial data, the true test of a compound's therapeutic potential lies in its performance in vivo. Animal models allow for the evaluation of a compound's efficacy in a complex biological system, taking into account factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and toxicity.
Anticancer Efficacy in Xenograft Models
Human tumor xenograft models in immunocompromised mice are a widely used platform to evaluate the in vivo antitumor activity of novel compounds.
Detailed Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once the tumors reach the desired size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the 2-Amino-2-(pyridin-2-yl)ethanol derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. The primary endpoint is often a statistically significant reduction in tumor volume.
-
Toxicity Assessment: Monitor the animals for signs of toxicity throughout the study, including body weight loss, changes in behavior, and any adverse clinical signs.
Antimicrobial Efficacy in Infection Models
To assess the in vivo efficacy of antimicrobial compounds, various infection models are employed. A common model is the murine systemic infection model.
Detailed Protocol: Murine Systemic Infection Model
-
Infection: Induce a systemic infection in mice by intraperitoneally injecting a lethal or sub-lethal dose of the target bacterium.
-
Treatment: Administer the test compound at different doses to groups of infected mice at specific time points post-infection.
-
Survival Monitoring: Monitor the survival of the mice over a period of several days. The efficacy of the compound is determined by its ability to protect the mice from mortality compared to the untreated control group.
-
Bacterial Load Determination: In some studies, at specific time points, organs such as the spleen and liver are harvested, homogenized, and plated on agar to determine the bacterial load (CFU/organ), providing a quantitative measure of the compound's ability to clear the infection.
Comparative Analysis: From Benchtop to Bedside Potential
The ultimate goal of preclinical drug discovery is to identify compounds that exhibit a strong correlation between their in vitro potency and their in vivo efficacy. However, this is often not a straightforward relationship. A compound that is highly active in an in vitro assay may fail in an in vivo model due to poor pharmacokinetic properties, metabolic instability, or unforeseen toxicity.
Table 1: Hypothetical Comparative Data for a Series of 2-Amino-2-(pyridin-2-yl)ethanol Derivatives
| Compound ID | R-Group Modification | In Vitro IC₅₀ (µM) (MCF-7 cells) | In Vivo TGI (%) (MCF-7 Xenograft, 50 mg/kg, p.o.) |
| Lead-1 | -H | 5.2 | 15 |
| Analog-1A | -OCH₃ (para) | 2.1 | 45 |
| Analog-1B | -Cl (para) | 1.5 | 55 |
| Analog-1C | -CF₃ (para) | 8.9 | 10 |
In the hypothetical data presented above, Analog-1B , with a para-chloro substitution, demonstrates the most promising profile. It exhibits potent in vitro activity and translates this into significant tumor growth inhibition in vivo. In contrast, Analog-1C , despite its reasonable in vitro potency, shows poor in vivo efficacy, which could be attributed to factors such as poor oral bioavailability or rapid metabolism.
Structure-Activity Relationship (SAR) Insights
The SAR for this hypothetical series suggests that electron-withdrawing groups at the para-position of a phenyl ring attached to the ethanolamine moiety (a common modification of the core scaffold) can enhance anticancer activity. The methoxy group in Analog-1A and the chloro group in Analog-1B likely improve the compound's interaction with its biological target or enhance its pharmacokinetic properties. Conversely, the trifluoromethyl group in Analog-1C might introduce metabolic liabilities that curtail its in vivo effectiveness.
Logical Flow of Efficacy Evaluation
Caption: The logical progression from in vitro screening to in vivo testing in drug discovery.
Conclusion: A Path Forward
The 2-Amino-2-(pyridin-2-yl)ethanol scaffold represents a fertile ground for the discovery of new therapeutic agents. A thorough and systematic evaluation of both in vitro and in vivo efficacy is paramount to identifying promising lead candidates. The disconnect often observed between these two stages highlights the importance of early ADME and toxicology profiling. Future research in this area should focus on developing derivatives with optimized pharmacokinetic properties to maximize the translation of potent in vitro activity into robust in vivo efficacy. By carefully navigating the path from the laboratory bench to preclinical animal models, researchers can unlock the full therapeutic potential of this versatile chemical class.
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Comparative Analysis of 2-Amino-2-(pyridin-2-yl)ethanol Analogs: A Guide to Structure-Activity Relationships
The 2-amino-2-(pyridin-2-yl)ethanol scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse range of therapeutic agents.[1] Its inherent structural features—a basic amino group, a hydrogen-bonding hydroxyl group, and an aromatic pyridine ring—provide multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide offers an in-depth comparison of various analogs derived from this core structure, elucidating the critical relationships between chemical modifications and biological activity. We will explore how strategic alterations to this scaffold have yielded potent modulators of central nervous system targets and novel antimicrobial agents, supported by experimental data and detailed protocols.
The Core Scaffold: A Locus of Versatility
The foundational structure of 2-amino-2-(pyridin-2-yl)ethanol presents three primary regions for synthetic modification to explore the structure-activity relationship (SAR). Understanding the impact of substitutions at these positions is fundamental to designing analogs with desired potency, selectivity, and pharmacokinetic profiles.
-
The Pyridine Ring: Modifications here, including the introduction of various substituents or altering the nitrogen's position, can profoundly influence electronic properties, hydrophobicity, and steric interactions with the biological target.
-
The Amino Group: This primary amine can be alkylated, acylated, or incorporated into heterocyclic systems. These changes directly impact the molecule's basicity (pKa) and its ability to form key hydrogen bonds or ionic interactions.[2]
-
The Ethanol Backbone: The hydroxyl group is a critical hydrogen bond donor/acceptor. Its removal, esterification, or conversion to an ether can drastically alter binding affinity. The stereochemistry of the chiral center bearing the hydroxyl and amino groups is also often crucial for specific target recognition.
Caption: Key modification points on the core scaffold.
Comparison of Analogs Targeting the Central Nervous System (CNS)
The inherent ability of the pyridinyl ethanolamine scaffold to cross the blood-brain barrier has made it a privileged structure for developing CNS-active agents. Analogs have been designed to treat a range of conditions, including depression, neuropathic pain, and neurodegenerative diseases.[1][3]
Serotonin 5-HT1A Receptor Agonists for Depression
The 5-HT1A receptor is a well-validated target for anxiolytics and antidepressants. SAR studies on 2-pyridinemethylamine derivatives, which are structurally related to our core scaffold, have revealed critical insights.
-
Key Insight: Incorporating the amino group into a piperidine ring and adding specific substituents to the pyridine ring synergistically enhances agonist properties.
-
Experimental Evidence: A study demonstrated that adding a 5-methyl and a 6-methylamino group to the pyridine ring of a piperidine-containing analog resulted in compound 40 , which was a more potent 5-HT1A agonist both in vitro and in vivo compared to its unsubstituted counterpart.[4] This analog showed significant antidepressant potential in the forced swimming test in rats, proving more potent than the established antidepressant imipramine.[4]
Nitric Oxide Synthase (nNOS) Inhibitors for Neuroprotection
Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases. The 2-aminopyridine moiety is a known isostere of guanidine and is essential for binding to the active site of NOS enzymes.[5]
-
Key Insight: The 2-aminopyridine group anchors the molecule in the active site, while modifications to a side chain extending from this core can confer selectivity for nNOS over other isoforms (eNOS and iNOS).
-
Experimental Evidence: Researchers have successfully designed potent and selective nNOS inhibitors by attaching various side chains to the 2-aminopyridine core. For example, compound 19c from one study, featuring a constrained benzonitrile linker, exhibited a K
ivalue of 55 nM for human nNOS and demonstrated high selectivity over iNOS (153-fold) and eNOS (1040-fold).[5] This highlights the strategy of using the core for affinity and the periphery for selectivity.
TRPV3 Antagonists for Neuropathic Pain
The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is involved in pain sensation and inflammation.[6]
-
Key Insight: Systematic optimization of a pyridinyl methanol lead compound led to the discovery of potent and selective TRPV3 antagonists.
-
Experimental Evidence: A detailed study reported the development of antagonist 74a , which emerged from optimizing pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of an initial hit.[6] This compound demonstrated a favorable preclinical profile in models of both neuropathic and central pain, validating this scaffold for non-opioid analgesic development.[6]
| Analog Class | Target | Key Structural Modifications | Resulting Biological Activity | Reference |
| Piperidine Derivatives | 5-HT1A Receptor | Amino group in piperidine ring; 5-methyl & 6-methylamino on pyridine | Potent, orally active agonist with antidepressant effects | [4] |
| 2-Aminopyridines | nNOS | Constrained aromatic linkers and side chains | Potent and highly selective nNOS inhibition | [5] |
| Pyridinyl Methanols | TRPV3 Channel | Systematic optimization of pyridinyl and side-chain moieties | Potent and selective antagonist for neuropathic pain | [6] |
Comparison of Antimicrobial Analogs
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. The 2-amino-2-(pyridin-2-yl)ethanol scaffold and its derivatives have shown considerable promise in this area, often acting as structural mimics of essential microbial biosynthetic intermediates.[7]
Oxazolidinone Derivatives against Gram-Positive Bacteria
Oxazolidinones, like the clinical antibiotic linezolid, are a critical class of protein synthesis inhibitors.
-
Key Insight: Incorporating a pyridinyl group into the oxazolidinone C-ring can produce compounds with potent antibacterial activity against Gram-positive pathogens.
-
Experimental Evidence: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated.[8] Compounds 21b, 21d, 21e, and 21f exhibited strong antibacterial activity, similar to that of linezolid, against five Gram-positive strains.[8] Furthermore, compound 21d demonstrated significant, concentration-dependent inhibition of biofilm formation and showed a lower propensity for resistance development compared to linezolid.[8]
Pyridazinone Scaffolds against Klebsiella pneumoniae
Natural product-inspired synthesis has led to the development of novel scaffolds targeting challenging Gram-negative bacteria.
-
Key Insight: A 2-(pyridinyl)pyridazinone derivative, inspired by the marine natural product luffariellolide, showed significant activity against K. pneumoniae. Further modification by replacing the pyridine with a fluorinated pyrimidine ring dramatically enhanced potency.[9]
-
Experimental Evidence: While the initial pyridinyl derivative 2 was active, the synthesized 2-(5-fluoropyrimidinyl)pyridazinone analog 11 was 64-fold more potent, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[9] This demonstrates the powerful impact of isosteric replacement and halogenation in optimizing antimicrobial potency.
| Analog Class | Target Organisms | Key Structural Modifications | Resulting Biological Activity (MIC) | Reference |
| Pyridinyl Oxazolidinones | Gram-positive bacteria | Pyridine ring attached to oxazolidinone core | Strong activity comparable to linezolid; biofilm inhibition | [8] |
| Pyridinyl/Pyrimidinyl Pyridazinones | K. pneumoniae | Pyridine replaced with 5-fluoropyrimidine | 64-fold increase in potency (MIC = 2 µg/mL) | [9] |
| Alkyl Pyridinols | Gram-positive bacteria | Alkyl chain attached to a pyridinol headgroup | Significant antimicrobial activity with reduced cytotoxicity | [10] |
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the methodologies for synthesizing and evaluating these compounds must be robust.
Generalized Synthesis of a 2-Amino-2-(pyridin-2-yl)ethanol Analog
The following protocol outlines a common multi-step synthesis used to produce derivatives of this scaffold.[11]
-
Step 1: Condensation Reaction: A substituted β-diketone is condensed with a guanidine derivative in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent (e.g., ethanol). The reaction mixture is typically refluxed for several hours.
-
Step 2: Work-up and Purification: After cooling, the reaction mixture is neutralized, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.
-
Step 3: Structural Characterization: The final structure of the synthesized analog is confirmed using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.[11]
Workflow for Synthesis and Biological Evaluation
The process from compound design to activity confirmation follows a logical and self-validating sequence.
Caption: General workflow from synthesis to in vivo testing.
Standard In Vitro Assay: Minimum Inhibitory Concentration (MIC)
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., S. aureus, K. pneumoniae) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Positive (no drug) and negative (no bacteria) controls are included to validate the assay.
Conclusion and Future Directions
The structure-activity relationships of 2-amino-2-(pyridin-2-yl)ethanol analogs demonstrate a clear principle: subtle modifications to a core scaffold can unlock a vast and diverse pharmacological landscape. The strategic manipulation of the pyridine ring, the amino group, and the ethanol backbone has yielded highly potent and selective agents for treating complex neurological disorders and combating resilient microbial pathogens. The comparative data presented herein underscores the importance of rational design, where insights from one series of analogs can inform the development of another. Future work should focus on leveraging computational modeling to predict binding modes and guide the synthesis of next-generation analogs with optimized efficacy and superior safety profiles, continuing the legacy of this remarkable chemical scaffold.
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. [Link]
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2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC - PubMed Central. [Link]
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A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists - ResearchGate. [Link]
- Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-α]pyridin-3-yl)
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Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies | Request PDF - ResearchGate. [Link]
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SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES - IRJMETS. [Link]
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Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed. [Link]
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Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - NIH. [Link]
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The causal role of circulating amino acids on neurodegenerative disorders: A two-sample Mendelian randomization study - PubMed. [Link]
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In Vitro and In Vivo Chaperone Effect of (R)-2-amino-6-((1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one on the C1473G Mutant Tryptophan Hydroxylase 2 - MDPI. [Link]
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Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed. [Link]
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Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. [Link]
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Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of... - ResearchGate. [Link]
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Synthesis and SAR of pyrimidine-based, non-nucleotide P2Y14 receptor antagonists. [Link]
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Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. [Link]
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Amino Acid Compound 2 (AAC2) Treatment Counteracts Insulin-Induced Synaptic Gene Expression and Seizure-Related Mortality in a Mouse Model of Alzheimer's Disease - MDPI. [Link]
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Identification of brain proteins that interact with 2-methylnorharman. An analog of the parkinsonian-inducing toxin, MPP+ - PubMed. [Link]
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comparison of batch vs. flow synthesis for 2-[methyl(pyridin-2-yl)amino]ethanol production
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical manufacturing and chemical synthesis, the efficiency, safety, and scalability of a reaction are paramount. The production of 2-[methyl(pyridin-2-yl)amino]ethanol, a key intermediate in the synthesis of various pharmaceutical compounds, offers a compelling case study for comparing traditional batch processing with modern continuous flow chemistry. This guide provides an in-depth, objective comparison of these two synthetic methodologies, supported by experimental data, to empower researchers and drug development professionals in making informed decisions for their synthetic strategies.
Introduction: The Significance of 2-[methyl(pyridin-2-yl)amino]ethanol
2-[methyl(pyridin-2-yl)amino]ethanol is a crucial building block in the synthesis of a number of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a pyridine ring, a secondary amine, and a primary alcohol, makes it a versatile precursor for the construction of more complex molecules. The efficient and high-purity synthesis of this intermediate is therefore a critical step in the overall drug development and manufacturing process.
The Reaction: A Concerted Nucleophilic Aromatic Substitution
The synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol is typically achieved through the reaction of 2-chloropyridine with 2-(methylamino)ethanol. Computational studies, specifically Density Functional Theory (DFT) calculations, have suggested that this reaction proceeds via a concerted nucleophilic aromatic substitution mechanism.[1] This understanding of the reaction pathway is crucial for optimizing reaction conditions in both batch and flow settings.
Batch Synthesis: The Traditional Approach
Batch synthesis, the long-established method for chemical production, involves the sequential addition of reactants to a vessel, followed by a period of reaction under controlled conditions, and finally, workup and purification of the product.
Causality Behind Experimental Choices in Batch Synthesis
The selection of reaction parameters in a batch process is a delicate balance between achieving a high yield and minimizing the formation of impurities. The reaction is typically carried out at elevated temperatures to overcome the activation energy of the nucleophilic aromatic substitution. The choice of solvent, if any, is critical to ensure the solubility of the reactants and to mediate the reaction temperature. However, high temperatures and prolonged reaction times in a batch reactor can lead to side reactions and degradation of the product, complicating purification and reducing the overall yield.
Experimental Protocol: Batch Synthesis
The following is a representative protocol for the batch synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, adapted from procedures for similar N-arylations.
Materials:
-
2-chloropyridine
-
2-(methylamino)ethanol
-
Sodium bicarbonate (or another suitable base)
-
Isoamyl alcohol (or a similar high-boiling solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 2-chloropyridine, 2-(methylamino)ethanol (typically in a slight excess), and a base such as sodium bicarbonate.
-
Add a suitable high-boiling solvent, such as isoamyl alcohol, to the flask.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product is then subjected to a workup procedure, which may include extraction with an organic solvent, washing with brine, and drying over an anhydrous salt.
-
Finally, the product is purified, typically by vacuum distillation or column chromatography, to yield pure 2-[methyl(pyridin-2-yl)amino]ethanol.
Flow Synthesis: A Modern Alternative
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing.[1] In a flow system, reactants are continuously pumped through a heated reactor, where they mix and react. The product stream then exits the reactor for collection and purification.
Causality Behind Experimental Choices in Flow Synthesis
The design of a flow synthesis process leverages the unique properties of microreactors to achieve superior control over reaction parameters. The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat transfer, enabling the use of higher temperatures than are safely achievable in batch reactors. This, in turn, can dramatically accelerate reaction rates. The precise control over residence time (the time reactants spend in the heated zone) in a flow system allows for fine-tuning of the reaction to maximize product formation and minimize byproducts. The use of a solvent is also a key consideration, with methanol being identified as an optimal choice in some studies.[1]
Experimental Protocol: Flow Synthesis
The following is a representative protocol for the continuous flow synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol.
System Setup:
-
Two syringe pumps for delivering the reactant solutions
-
A T-mixer for combining the reactant streams
-
A microreactor (e.g., a heated capillary or a chip-based reactor)
-
A back-pressure regulator to maintain the system pressure and prevent solvent boiling at high temperatures
-
A collection vessel
Procedure:
-
Prepare a solution of 2-chloropyridine in a suitable solvent (e.g., methanol).
-
Prepare a separate solution of 2-(methylamino)ethanol in the same solvent.
-
Set the desired flow rates for each syringe pump to achieve the target residence time in the microreactor.
-
Heat the microreactor to the desired temperature.
-
Start the pumps to introduce the reactant solutions into the T-mixer, where they are combined and then enter the heated microreactor.
-
The product stream exiting the reactor is cooled and collected.
-
The collected product can then be purified using standard techniques, often simplified due to the cleaner reaction profile.
Performance Comparison: Batch vs. Flow
The true measure of a synthetic method's utility lies in its performance. A direct comparison of batch and flow synthesis for the production of 2-[methyl(pyridin-2-yl)amino]ethanol reveals significant advantages for the continuous flow approach.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Minutes |
| Temperature | Typically 120-140°C | Up to 160°C or higher |
| Yield | Moderate to good | Good to excellent |
| Productivity | Lower | Significantly higher |
| Safety | Potential for thermal runaway | Enhanced safety due to small reactor volume |
| Scalability | Challenging | Readily scalable by running multiple reactors in parallel or for longer durations |
| Process Control | Limited | Precise control over temperature, pressure, and residence time |
Data Insights:
Experimental data from a comparative study highlights the superior performance of the flow process. For instance, at 120°C, the batch reaction requires a significantly longer time to achieve a comparable yield to the flow synthesis conducted at the same temperature. Furthermore, the flow system's ability to operate at higher temperatures (e.g., 160°C) results in a dramatic increase in reaction rate and productivity. In one study, a single microreactor chip operating at 160°C was able to produce the equivalent of more than five batch reactors running at 120°C.[1]
Visualizing the Workflows
To better illustrate the practical differences between the two methodologies, the following diagrams outline the experimental workflows for both batch and flow synthesis.
Caption: Experimental workflow for the batch synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol.
Caption: Experimental workflow for the continuous flow synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol.
Conclusion: The Verdict
The synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol serves as an excellent example of where flow chemistry can offer substantial improvements over traditional batch methods. The key advantages of flow synthesis in this context are:
-
Enhanced Productivity: The ability to operate at higher temperatures significantly reduces reaction times, leading to a much higher throughput of material.
-
Improved Safety: The small internal volume of microreactors minimizes the risk associated with handling exothermic reactions at high temperatures.
-
Greater Control and Reproducibility: The precise control over reaction parameters in a flow system leads to more consistent product quality and higher reproducibility between runs.
-
Facilitated Scalability: Scaling up production in a flow system is often as simple as running the system for a longer period or using multiple reactors in parallel, a more straightforward approach than scaling up batch reactors.
While batch synthesis remains a viable option, particularly for small-scale research and development, the evidence strongly suggests that for the efficient, safe, and scalable production of 2-[methyl(pyridin-2-yl)amino]ethanol, continuous flow synthesis is the superior methodology. As the pharmaceutical industry continues to embrace process intensification and green chemistry principles, the adoption of flow chemistry for the synthesis of key intermediates like 2-[methyl(pyridin-2-yl)amino]ethanol is set to become increasingly widespread.
References
-
Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. (2020). ChemistrySelect, 5(29), 8984-8991. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
